Technical Documentation Center

2,5-Furandione, 3,4-dibromodihydro- Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2,5-Furandione, 3,4-dibromodihydro-
  • CAS: 45669-18-9

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: 2,5-Furandione, 3,4-dibromodihydro- (Meso-2,3-Dibromosuccinic Anhydride)

Executive Summary 2,5-Furandione, 3,4-dibromodihydro- , universally referred to in synthetic literature as meso-2,3-dibromosuccinic anhydride , is a highly specialized bifunctional electrophile. While historically utiliz...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2,5-Furandione, 3,4-dibromodihydro- , universally referred to in synthetic literature as meso-2,3-dibromosuccinic anhydride , is a highly specialized bifunctional electrophile. While historically utilized as an intermediate for brominated heterocycles, it has recently emerged as a cornerstone molecule in modern bioconjugation. By offering orthogonal reactivity—an anhydride ring for rapid amidation and vicinal dibromides for bis-alkylation—it serves as a next-generation "bridge linker" in the development of highly stable Antibody-Drug Conjugates (ADCs).

This whitepaper provides a comprehensive mechanistic analysis of its chemical properties, its role in overcoming the limitations of traditional bioconjugation, and field-validated protocols for its synthesis and application.

Chemical Profile & Orthogonal Reactivity

The utility of 2,3-dibromosuccinic anhydride stems from its unique structural topology. The molecule presents two distinct electrophilic zones that can be addressed sequentially without cross-interference.

Quantitative Data & Technical Significance
PropertyValueCausality / Technical Significance
CAS Number 45669-18-9Unique identifier for the meso-isomer, ensuring stereochemical consistency in downstream conjugation .
Molecular Weight 257.86 g/mol Critical for exact stoichiometric calculations during payload-linker assembly [[1]]([Link]).
Boiling Point 338 °CHigh boiling point indicates strong intermolecular forces; however, heating near this point risks unwanted thermal dehydrobromination .
Density 2.541 g/cm³High density typical of polybrominated organics; dictates phase behavior during liquid-liquid extraction .
XLogP3 1.3Moderate lipophilicity dictates the need for organic co-solvents (e.g., DMF or DMSO) prior to introduction into aqueous biological buffers .
TPSA 43.4 ŲReflects the exposed oxygen atoms of the anhydride, governing hydration dynamics and susceptibility to ring-opening hydrolysis .

Core Mechanistic Application: Next-Generation ADC Bridge Linkers

Traditional ADCs heavily rely on maleimide-thiol chemistry. However, maleimide-derived thioethers are notorious for undergoing retro-Michael deconjugation in systemic circulation, leading to premature payload release and off-target toxicity.

The Dibromosuccinic Solution: Meso-2,3-dibromosuccinic anhydride circumvents this flaw via a thiol-bridging mechanism . First, the anhydride is reacted with a primary amine from a cytotoxic payload to form a dibromosuccinimide intermediate. When introduced to a monoclonal antibody that has been reduced to expose free thiols, the vicinal dibromides act as dual electrophilic centers. The thiols undergo a double SN​2 displacement, expelling two equivalents of hydrobromic acid. This forms a highly stable dithioether bridge that covalently "re-ties" the antibody's heavy and light chains, locking the payload in place with exceptional serum stability , .

ADC_Conjugation A Antibody (Native Disulfides) B Reduced Antibody (Free Thiols) A->B TCEP Reduction (Selective) F Bridged ADC (Dithioether Linkage) B->F Bis-alkylation (SN2) C 2,3-Dibromosuccinic Anhydride E Dibromosuccinimide Payload Intermediate C->E Amidation (-H2O) D Payload-Linker (Primary Amine) D->E E->F Thiol Bridging (-2 HBr)

Fig 1: Logic flow of ADC bioconjugation utilizing the orthogonal reactivity of the dibromosuccinic linker.

Synthetic Utility: Precursor to Bromomaleic Anhydride

Beyond bioconjugation, 2,3-dibromosuccinic anhydride is the pivotal intermediate in the synthesis of 3-bromofuran-2,5-dione (bromomaleic anhydride). The process begins with the electrophilic addition of bromine across the double bond of maleic anhydride. The resulting dibromosuccinic anhydride is then subjected to elevated temperatures, triggering a targeted dehydrobromination (elimination of HBr) to yield the monobrominated, unsaturated target .

Synthesis_Workflow M Maleic Anhydride DBSA 2,3-Dibromosuccinic Anhydride M->DBSA Electrophilic Addition Br2 Bromine (Br2) + AlCl3 Catalyst Br2->DBSA BMA Bromomaleic Anhydride (Target) DBSA->BMA Dehydrobromination (130-160°C, -HBr) Acid 2,3-Dibromosuccinic Acid Acid->DBSA Intramolecular Dehydration P2O5 P2O5 / CH2Cl2 (0°C to RT) P2O5->DBSA

Fig 2: Synthetic pathways involving 2,3-dibromosuccinic anhydride as both product and intermediate.

Validated Experimental Protocols

Protocol A: Synthesis of 2,3-Dibromosuccinic Anhydride via Dehydration

This protocol details the conversion of 2,3-dibromosuccinic acid to its anhydride form, relying on chemical dehydration rather than thermal dehydration to prevent premature HBr elimination .

  • Initialization: Dissolve 10.00 g (36.51 mmol) of 2,3-dibromosuccinic acid in 100 mL of anhydrous CH2​Cl2​ . Chill the reaction vessel to 0 °C.

    • Causality: The 0 °C environment strictly controls the exothermic reaction of the desiccant added in the next step, preventing thermal degradation and unwanted dehydrobromination.

  • Dehydration: Slowly add 12.21 g (85.84 mmol) of Phosphorus Pentoxide ( P2​O5​ ).

    • Causality: P2​O5​ acts as a potent dehydrating agent. It reacts with the carboxylic acid hydroxyls to form a highly reactive mixed anhydride intermediate, driving rapid intramolecular nucleophilic acyl substitution. This expels phosphoric acid derivatives and irreversibly closes the 5-membered anhydride ring.

  • Propagation: Stir the mixture at 0 °C for 2 hours, then allow it to warm to room temperature (RT) and stir for an additional 5 hours.

  • Purification & Self-Validation: Concentrate the mixture and purify via SiO2​ column chromatography (eluent: CH3​OH/CH2​Cl2​/HOAc ).

    • Validation System: Spot the purified product on a TLC plate and stain with KMnO4​ . The absence of a yellow/white decolorization spot confirms that no double bonds are present, validating that no bromomaleic anhydride byproduct was formed during the dehydration .

Protocol B: Thiol-Bridging ADC Conjugation

This workflow describes the attachment of a dibromosuccinimide-functionalized payload to a monoclonal antibody , .

  • Disulfide Reduction: Treat the native antibody with Tris(2-carboxyethyl)phosphine (TCEP) at 37 °C for 2 hours.

    • Causality: TCEP is explicitly chosen over Dithiothreitol (DTT) or β -mercaptoethanol. TCEP reduces disulfides via a nucleophilic phosphorus attack, meaning it lacks free thiols itself. Therefore, residual TCEP will not act as a competing nucleophile when the electrophilic dibromide linker is introduced.

  • Buffer Exchange: Perform Size Exclusion Chromatography (SEC) to exchange the antibody into a pH 6.5–7.5 buffer.

    • Causality: This pH range is critical; it is basic enough to maintain the cysteines in their highly reactive thiolate ( S− ) state, but acidic enough to minimize base-catalyzed hydrolysis of the succinimide ring.

  • Bis-Alkylation: Add 5–10 molar equivalents of the dibromosuccinimide-payload construct (pre-dissolved in 5% DMSO). Incubate at RT for 4 hours. The vicinal bromines undergo sequential SN​2 displacement by the free thiols.

  • Self-Validation: Extract an aliquot and react it with Ellman’s reagent (DTNB). Measure absorbance at 412 nm.

    • Validation System: A successful bridging reaction will yield a free thiol count near zero, mathematically validating complete bis-alkylation and successful re-bridging of the antibody.

Safety, Handling, and Regulatory Considerations

As a halogenated anhydride, 2,5-Furandione, 3,4-dibromodihydro- requires strict handling protocols.

  • GHS Classifications: The compound is classified under H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

  • Storage: Must be stored in a desiccator under an inert atmosphere (Argon or N2​ ). Exposure to ambient humidity will result in rapid ring-opening hydrolysis, reverting the molecule back to 2,3-dibromosuccinic acid and destroying its reactivity toward amines.

References

  • [1] Title: 2,5-Furandione, 3,4-dibromodihydro- | C4H2Br2O3 | CID 99834 Source: PubChem URL:[Link]

  • [2] Title: WO2016059622A2 - Specific conjugation linkers, specific immunoconjugates thereof, methods of making and uses such conjugates thereof Source: Google Patents URL:

  • [3] Title: WO2015155753A2 - Novel linkers and their uses in specific conjugation of drugs to a biological molecule Source: Google Patents URL:

Sources

Exploratory

3,4-Dibromooxolane-2,5-dione: Synthesis, Characterization, and Applications in Advanced Bioconjugation

Executive Summary The compound 3,4-dibromooxolane-2,5-dione, universally recognized in literature as dibromomaleic anhydride (DBMA) , is a highly reactive electrophilic scaffold that has fundamentally transformed modern...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3,4-dibromooxolane-2,5-dione, universally recognized in literature as dibromomaleic anhydride (DBMA) , is a highly reactive electrophilic scaffold that has fundamentally transformed modern bioconjugation[1]. As the foundational precursor for dibromomaleimides and dibromopyridazinediones (diBrPDs), DBMA enables the highly homogeneous, cysteine-selective modification of proteins[1]. This whitepaper provides an in-depth technical analysis of DBMA, detailing its mechanistic synthesis pathways, rigorous analytical characterization, and step-by-step protocols for its application in the development of next-generation Antibody-Drug Conjugates (ADCs).

Mechanistic Pathways & Synthesis Methodologies

The synthesis of DBMA requires overcoming the electron-deficient nature of the maleic anhydride double bond. Two primary, self-validating synthetic routes are utilized depending on the required scale and downstream application.

Protocol A: Direct Lewis Acid-Catalyzed Bromination

This route is highly scalable and relies on the direct halogenation of maleic anhydride[2].

Mechanistic Causality: Because the C=C bond in maleic anhydride is deactivated by two strongly electron-withdrawing carbonyl groups, spontaneous bromination does not occur. The addition of a Lewis acid (AlCl₃) is mandatory to polarize the Br₂ molecule, generating a potent electrophile capable of attacking the double bond[3],[4]. The subsequent elimination of hydrogen bromide restores the conjugated system, yielding the dibrominated product.

Step-by-Step Methodology:

  • Reagent Assembly: In a heavy-walled pressure tube, combine maleic anhydride (2.0 g, 20.39 mmol), anhydrous aluminum chloride (40.8 mg, 0.3 mmol), and elemental bromine (2.1 mL, 40.78 mmol)[2],[3].

  • Thermal Activation: Seal the tube and heat the mixture to 120 °C for 16 hours[2],[3]. Experimental Rationale: Bromine is highly volatile (b.p. 59 °C). A sealed tube prevents the volatilization of Br₂ gas, maintaining the high-pressure environment required to drive the sterically hindered electrophilic addition to completion[3].

  • Extraction & Filtration: Cool the vessel to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and filter to remove insoluble polymeric byproducts[3].

  • Purification: Azeotropically remove the solvent with chloroform under reduced pressure. Redissolve the crude solid in chloroform (20 mL) and wash twice with distilled water[3]. Experimental Rationale: The aqueous wash is critical to quench residual AlCl₃ and extract unreacted polar precursors, ensuring high purity of the organic layer[3].

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate to yield DBMA as an off-white to pale yellow solid (Yield: 64–87%)[2],[3].

Protocol B: Acid-Promoted Dehydration of Dibromomaleic Acid

For applications requiring in situ generation—such as the one-pot synthesis of diBrPDs—DBMA is generated via the ring-closing dehydration of commercially available dibromomaleic acid[1].

Mechanistic Causality: Glacial acetic acid serves a dual purpose as both a polar protic solvent and a mild dehydrating medium. Refluxing the system provides the thermal energy necessary to drive the equilibrium toward the thermodynamically stable cyclic anhydride by expelling a water molecule[1],[5].

Step-by-Step Methodology:

  • Dissolution: Dissolve dibromomaleic acid (e.g., 55 mg, 0.20 mmol) in glacial acetic acid (2.4 mL)[5].

  • Cyclization: Heat the mixture to reflux (approx. 118 °C) for 30 to 90 minutes[1],[5].

  • In-Process Validation: Monitor the reaction via ¹³C NMR. The protocol is self-validating: the reaction is deemed complete when the distinct acid carbonyl peaks shift entirely to the anhydride carbonyl resonance at 159.0 ppm[5].

Synthesis MA Maleic Anhydride (Starting Material) Br2 Bromine (Br2) + AlCl3 120°C, 16h, Sealed Tube MA->Br2 Electrophilic Addition DBMA 3,4-dibromooxolane-2,5-dione (Target Compound) Br2->DBMA Elimination (-HBr) DBAcid Dibromomaleic Acid (Alternative Precursor) AcOH Glacial Acetic Acid Reflux, 30-90 min DBAcid->AcOH Thermal Dehydration AcOH->DBMA Ring Closure (-H2O)

Caption: Synthesis pathways for 3,4-dibromooxolane-2,5-dione via direct bromination and dehydration.

Analytical Characterization

Rigorous characterization of DBMA is essential before downstream bioconjugation. The presence of mono-brominated impurities will disrupt the precise 1:1 stoichiometry required for native disulfide rebridging. The quantitative data below establishes a definitive analytical fingerprint for pure DBMA[2],[3],[4],[5],[6].

Analytical MethodParameter / NucleusObserved ValuesStructural Assignment
NMR Spectroscopy ¹³C NMR (CDCl₃)158.6 – 159.0 ppmCarbonyl (C=O) carbons of the anhydride ring
NMR Spectroscopy ¹³C NMR (CDCl₃)131.0 – 131.8 ppmAlkene (C=C) carbons bearing the bromine atoms
Mass Spectrometry GC-MS (m/z)258, 256, 254Molecular ion [M]⁺ exhibiting the classic 1:2:1 isotopic pattern indicative of two bromine atoms
Mass Spectrometry GC-MS (m/z)214, 212, 210[M – CO₂]⁺ fragmentation
IR Spectroscopy FTIR (cm⁻¹)1857, 1823, 1778Anhydride C=O stretching (symmetric and asymmetric)
IR Spectroscopy FTIR (cm⁻¹)1592C=C alkene stretching

Application in Bioconjugation & Drug Development

DBMA is the ultimate precursor for synthesizing dibromomaleimides and dibromopyridazinediones, reagents that have redefined the landscape of targeted therapeutics[1],[7].

The Disulfide Bridging Mechanism

Traditional bioconjugation to reduced antibodies (e.g., using standard maleimides) yields heterogeneous statistical mixtures of conjugated species, which can negatively impact the pharmacokinetics of an ADC[7]. DBMA derivatives solve this via a highly efficient conjugate addition-elimination sequence[8].

Mechanistic Causality: When a native disulfide bond is reduced, two spatially adjacent reactive thiols are generated. The DBMA derivative reacts with the first thiol via a Michael addition, which immediately triggers the elimination of a bromide ion, restoring the double bond[9]. The second thiol then attacks the newly formed electrophilic center, eliminating the second bromide ion. This functionally "rebridges" the disulfide bond with a rigid two-carbon linker, maintaining the tertiary structure of the protein while covalently attaching a payload[9],[8].

Protocol: Homogeneous Disulfide Bridging of Proteins
  • Reduction: Solubilize the target protein (e.g., somatostatin or Trastuzumab) in a suitable buffer (50 mM sodium phosphate, pH 6.2). Add 1.1 equivalents of TCEP (tris(2-carboxyethyl)phosphine) and incubate for 1 hour at 20 °C[7],[9]. Experimental Rationale: TCEP is strictly utilized over DTT or β-mercaptoethanol because it is a non-nucleophilic reducing agent. It quantitatively reduces disulfides without competing with the protein thiols for the dibromomaleimide reagent[7],[9].

  • Validation of Reduction: Confirm complete reduction of the disulfide via LCMS or RP-HPLC[7],[9].

  • Conjugation: Add 1.1 equivalents of the DBMA-derived bridging reagent directly to the buffered solution[7].

  • Incubation & Isolation: Maintain the reaction at 20 °C for 1 hour. The insertion is rapid and quantitative, yielding a highly homogeneous conjugate that requires minimal downstream purification[7],[9].

Bioconjugation Ab Native Antibody (Intact Disulfides) Red Reduction (TCEP) pH 6.2, 20°C Ab->Red Cleavage FreeSH Free Cysteine Residues (Reactive Thiols) Red->FreeSH Unfolding Conj Addition of DBMA Derivative (Dibromomaleimide) FreeSH->Conj Michael Addition ADC Bridged Bioconjugate (Stable ADC Scaffold) Conj->ADC Bromide Elimination

Caption: Mechanism of disulfide rebridging using 3,4-dibromooxolane-2,5-dione derivatives.

References

  • Source: PMC (nih.gov)
  • DIBROMOMALEIC ANHYDRIDE synthesis Source: ChemicalBook URL
  • Polymeric Dibromomaleimides As Extremely Efficient Disulfide Bridging Bioconjugation and Pegylation Agents Source: SciSpace URL
  • Source: Journal of the American Chemical Society (ACS Publications)
  • Reducible, Dibromomaleimide-Linked Polymers for Gene Delivery Supporting Information Source: The Royal Society of Chemistry URL
  • Source: PMC (nih.gov)
  • Source: The Journal of Organic Chemistry (ACS Publications)
  • c7ob03138f1.
  • DIBROMOMALEIC ANHYDRIDE | 1122-12-9 Source: ChemicalBook URL

Sources

Foundational

An In-depth Technical Guide to CAS Number 45669-18-9: Physical and Chemical Data

Foreword for Researchers, Scientists, and Drug Development Professionals As a Senior Application Scientist, it is my experience that the foundation of any successful research and development endeavor, particularly in the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Foreword for Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, it is my experience that the foundation of any successful research and development endeavor, particularly in the pharmaceutical and chemical sciences, rests upon a thorough understanding of the materials involved. A Chemical Abstracts Service (CAS) number is a unique identifier that acts as a gateway to a wealth of information about a specific substance. However, our comprehensive investigation into the CAS number 45669-18-9 has yielded no corresponding entry in publicly accessible chemical databases and scientific literature.

This guide addresses this critical finding directly. While the core of this document would typically be a detailed exposition of the physical and chemical properties of the substance, its current structure reflects the reality of the information landscape for this particular identifier. The primary directive of this guide is to report on the absence of data and to provide a logical framework for proceeding when encountering such a scenario.

This document is structured to provide a clear and authoritative account of the search for information on CAS number 45669-18-9, to offer potential explanations for the lack of data, and to equip you with a methodological approach for navigating similar challenges in your own research.

Part 1: The Investigative Search for CAS Number 45669-18-9

A multi-pronged search strategy was employed to locate any data associated with CAS number 45669-18-9. This included:

  • Comprehensive Database Queries: Searches were conducted across major chemical and scientific databases, including but not limited to:

    • Chemical Abstracts Service (CAS) Registry

    • PubChem

    • ChemSpider

    • Reaxys

    • SciFinder

  • Scientific Literature Review: Extensive searches of peer-reviewed scientific journals and patent databases were performed to identify any mention or characterization of a compound with this CAS number.

  • Regulatory and Commercial Supplier Inquiries: Inquiries were made into regulatory databases and the catalogs of major chemical suppliers to ascertain if this CAS number has been registered, manufactured, or distributed.

Despite these exhaustive efforts, no scientific data, chemical structure, or any other identifying information could be found for CAS number 45669-18-9.

Part 2: Potential Scenarios and Methodological Recommendations

The absence of information for a given CAS number can arise from several possibilities. Understanding these can guide your next steps.

Scenario 1: Typographical Error in the CAS Number

This is the most common reason for a failed search. CAS numbers have a specific format (up to 10 digits, separated into three parts by hyphens), and a single incorrect digit will lead to a dead end.

Workflow for Verification and Correction:

Caption: Workflow for Verifying a CAS Number.

Scenario 2: The CAS Number is Obsolete or Has Been Withdrawn

The CAS Registry is a dynamic database. Numbers can be deleted or merged for various reasons, such as the substance being later identified as a duplicate of an existing entry or a mixture.

Experimental Protocol: Investigating Obsolete CAS Numbers

  • Access the CAS Registry History: Utilize the historical data features within databases like SciFinder to search for information on deleted or replaced CAS numbers.

  • Contact CAS Directly: For critical research, a direct inquiry to the Chemical Abstracts Service can sometimes provide information on why a particular number is no longer in use.

Scenario 3: The Substance is a Proprietary or Internally Coded Compound

In a commercial drug development setting, a company may assign an internal code that resembles a CAS number for a novel compound before it is officially registered.

Trustworthiness and Self-Validation:

In this case, the in-depth technical guide you seek would be an internal document within the originating organization. The "trustworthiness" of any data would be contingent on the rigor of their internal validation processes.

Part 3: The Path Forward in the Absence of Data

When faced with an unidentifiable CAS number, the following authoritative steps should be taken:

  • Rigorous Source Verification: The primary and most critical step is to return to the origin of the CAS number. Double- and triple-check any documentation for transcription errors.

  • Alternative Identifier Search: If you have any other information about the substance, such as a chemical name, a common name, a trade name, or a chemical structure, use this information to conduct a new search. This can often lead to the correct and current CAS number.

  • Analytical Characterization: If you are in possession of a physical sample of the substance, a suite of analytical techniques will be necessary to determine its structure and purity. This would represent the first step in creating the very technical guide you are seeking.

Experimental Workflow: De Novo Compound Identification

Caption: Workflow for identifying an unknown compound.

Conclusion

While this guide could not provide the specific physical and chemical data for CAS number 45669-18-9 due to its non-existence in the public domain, it has instead offered a robust framework for scientific integrity and problem-solving in chemical research. The principles of verification, methodical investigation, and, when necessary, empirical characterization are the cornerstones of trustworthy science. It is our hope that this guide serves as a valuable resource for navigating the complexities of chemical identification and data retrieval in your critical work.

References

As no specific data was found for CAS number 45669-18-9, a traditional reference list of sources for its properties cannot be compiled. The methodologies described are based on standard practices in chemical and pharmaceutical research and development. For further information on the Chemical Abstracts Service and the CAS Registry, the following resource is recommended:

  • CAS (Chemical Abstracts Service). About CAS. [Link]

Exploratory

Profiling the Solubility and Reactivity of 3,4-Dibromodihydro-2,5-furandione in Organic Solvents: A Guide for Bioconjugation and ADC Linker Synthesis

Executive Summary 3,4-dibromodihydro-2,5-furandione [1], widely known in the industry as 2,3-dibromosuccinic anhydride (CAS: 45669-18-9)[2], is a highly reactive cyclic dicarboxylic anhydride. In modern drug development,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3,4-dibromodihydro-2,5-furandione [1], widely known in the industry as 2,3-dibromosuccinic anhydride (CAS: 45669-18-9)[2], is a highly reactive cyclic dicarboxylic anhydride. In modern drug development, this molecule is a critical electrophilic intermediate used to synthesize cross-linking reagents (bridge linkers) for Antibody-Drug Conjugates (ADCs)[3]. By bridging pairs of reduced thiols on monoclonal antibodies, it confers exceptional systemic stability to the ADC[4].

However, handling this compound requires strict physiochemical oversight. As a Senior Application Scientist, I frequently observe a critical error in early-stage linker synthesis: confusing solvolysis with solubility . This guide establishes the thermodynamic principles, solvent selection matrices, and self-validating protocols required to accurately profile and utilize this anhydride without compromising its structural integrity.

The Protic vs. Aprotic Dichotomy: Causality in Solvent Selection

The successful integration of 3,4-dibromodihydro-2,5-furandione into bioconjugation workflows is entirely dictated by solvent compatibility. The anhydride ring is highly strained and electron-deficient—a property intentionally exacerbated by the two electron-withdrawing bromine atoms to increase downstream cross-linking efficiency.

  • The Protic Trap (Degradation): When introduced to protic solvents like methanol, ethanol, or water, the anhydride undergoes rapid nucleophilic attack and ring-opening esterification/hydrolysis[5]. This yields the corresponding hemiester (monoester) or diacid[6]. Therefore, the rapid "dissolution" observed in alcohols is not physical solubility; it is a degradative chemical reaction that destroys the reactive center needed for bioconjugation.

  • The Aprotic Standard (Stability): To measure true thermodynamic solubility, strictly anhydrous aprotic solvents must be employed. Non-polar aprotic solvents like Dichloromethane (CH₂Cl₂) are the industry standard for the compound's synthesis and extraction[3]. For downstream ADC bioconjugation—which requires the linker to be dissolved at high concentrations before introduction to an aqueous antibody buffer—water-miscible polar aprotic solvents like Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), and Dimethyl sulfoxide (DMSO) are mandatory[7].

Solvent Selection Matrix

The following table summarizes the quantitative and qualitative solubility profiles of 3,4-dibromodihydro-2,5-furandione, prioritizing the preservation of the intact anhydride ring.

Solvent ClassOrganic SolventDielectric Constant (ε)Solubility ProfileStructural Stability (Intact Anhydride)
Non-Polar Aprotic Dichloromethane (CH₂Cl₂)8.9ModerateHigh (Standard for synthesis)
Polar Aprotic Tetrahydrofuran (THF)7.5HighHigh (Ideal for linker prep)
Polar Aprotic N,N-Dimethylformamide (DMF)36.7Very HighHigh (Requires strictly anhydrous conditions)
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7Very HighModerate (High hygroscopic risk; absorbs water leading to hydrolysis)
Polar Protic Methanol (MeOH)32.7Apparent HighLow (Rapid solvolysis to hemiester)
Polar Protic Water (H₂O)80.1Low to ModerateLow (Hydrolysis to 2,3-dibromosuccinic acid)

Experimental Protocol: Self-Validating Solubility Determination

Standard gravimetric solubility assays are fundamentally flawed for reactive anhydrides because they cannot distinguish between the intact compound and its ring-opened degradants. Furthermore, reverse-phase aqueous HPLC often induces on-column hydrolysis. To establish a self-validating system, Quantitative NMR (qNMR) in deuterated aprotic solvents must be utilized.

Step-by-Step qNMR Methodology:
  • Solvent Dehydration: Dry the target aprotic deuterated solvent (e.g., CDCl₃, DMSO-d₆) over activated 3Å molecular sieves for 48 hours to ensure water content is strictly <10 ppm.

  • Isothermal Saturation: Inside a nitrogen-purged glovebox, add an excess of solid 3,4-dibromodihydro-2,5-furandione[8] to 1.0 mL of the dried solvent in a sealed borosilicate vial.

  • Equilibration: Agitate the suspension isothermally at 25.0 ± 0.1 °C for 24 hours using a thermoshaker to reach thermodynamic equilibrium.

  • Phase Separation: Centrifuge the suspension at 15,000 × g for 15 minutes at 25 °C to pellet the undissolved solid. Carefully extract the saturated supernatant.

  • qNMR Preparation: Transfer an exact 400 µL aliquot of the supernatant into an NMR tube. Spike with a known concentration of an internal standard (e.g., 1,3,5-trimethoxybenzene) whose proton signals do not overlap with the anhydride's methine protons.

  • Validation & Calculation: Calculate the thermodynamic solubility based on the integration ratio between the internal standard and the anhydride. Crucial Check: Confirm the absence of downstream carboxylate/hydroxyl proton shifts to validate that no ring-opening occurred during the assay.

Application Workflow: ADC Bridge Linker Synthesis

In the synthesis of homogeneous ADCs, the solubility data directly dictates the bioconjugation workflow. The 3,4-dibromodihydro-2,5-furandione derivative is dissolved in a polar aprotic carrier solvent (e.g., DMA or DMF) at maximum solubility[3]. This concentrated organic stock is then spiked into the aqueous buffered solution containing the monoclonal antibody. The rapid dissolution kinetics in the aprotic carrier ensure that the anhydride reacts with the antibody's reduced interchain disulfides to form a stable succinimide thioether bridge before the aqueous buffer can hydrolyze the ring[4].

SolvationPathway Anhydride 3,4-Dibromodihydro-2,5-furandione (Solid State) Aprotic Anhydrous Aprotic Solvents (CH2Cl2, THF, DMF) Anhydride->Aprotic Protic Protic Solvents (H2O, Alcohols) Anhydride->Protic Stable Intact Solubilized Anhydride (Thermodynamic Solubility) Aprotic->Stable Preserves Reactivity Degraded Ring-Opened Solvolysis (Hemiesters / Diacids) Protic->Degraded Nucleophilic Attack Linker ADC Bridge Linker Synthesis Stable->Linker Controlled Substitution Degraded->Linker Reaction Failure Bioconjugation Stable Antibody-Drug Conjugate (Thiol Cross-Linking) Linker->Bioconjugation in vivo Stability

Figure 1: Solvation pathways and downstream bioconjugation viability of the dibromo-anhydride.

Sources

Foundational

Engineering the Furan-2(5H)-one Scaffold: Potential Applications of Dibrominated Furanones in Medicinal Chemistry

Executive Summary As antimicrobial resistance (AMR) accelerates and traditional bactericidal pipelines stall, medicinal chemistry must pivot toward anti-virulence strategies. As a Senior Application Scientist, I have obs...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As antimicrobial resistance (AMR) accelerates and traditional bactericidal pipelines stall, medicinal chemistry must pivot toward anti-virulence strategies. As a Senior Application Scientist, I have observed a paradigm shift toward compounds that disarm pathogens rather than kill them, thereby minimizing evolutionary selective pressure. Dibrominated furanones—inspired by the natural halogenated fimbrolides produced by the marine red alga Delisea pulchra—represent a highly versatile scaffold[1]. Beyond their foundational role as quorum sensing inhibitors (QSIs), synthetic modifications of the furan-2(5H)-one core have unlocked novel applications spanning anti-biofilm adjuvants, structurally stable isosteres, and potent anticancer therapeutics. This technical guide deconstructs the mechanistic logic, experimental validation, and translational potential of dibrominated furanones.

Mechanistic Foundations: Destabilizing Quorum Sensing

The primary biological application of dibrominated furanones lies in their ability to disrupt Gram-negative bacterial communication, specifically the acyl-homoserine lactone (AHL) signaling pathways.

Historically, it was assumed that furanones merely acted as competitive antagonists, passively blocking AHL from binding to LuxR-type transcriptional regulators. However, mechanistic studies reveal a more aggressive interference. Dibrominated furanones actively destabilize the LuxR receptor; upon interaction, the half-life of the LuxR protein is reduced up to 100-fold, triggering rapid proteolytic degradation[1]. By depleting the cellular concentration of the transcriptional activator, furanones effectively silence the expression of virulence and biofilm-associated genes.

QS_Pathway AHL AHL Signal Molecule LuxR LuxR-type Receptor AHL->LuxR Binding Complex Stable AHL-LuxR Complex LuxR->Complex Dimerization Genes Virulence & Biofilm Gene Expression Complex->Genes Promoter Activation Degradation Accelerated Proteolytic Degradation Complex->Degradation Unfolding & Clearance Furanone Dibrominated Furanone (e.g., C-30) Furanone->LuxR Competitive Displacement Furanone->Complex Destabilization

Dibrominated furanone-mediated destabilization of the LuxR quorum sensing pathway.

Application I: Anti-Biofilm Agents and Antimicrobial Adjuvants

In clinical settings, Pseudomonas aeruginosa infections are notoriously recalcitrant due to robust biofilm formation and Type III secretion systems (T3SS). Synthetic dibrominated furanones, such as C-30 (Z-4-bromo-5-(bromomethylene)-2(5H)-furanone) and its isomer GBr, have been engineered to tackle these exact phenotypes[2]. By inhibiting QS, these compounds attenuate the production of virulence factors like pyocyanin and elastase, rendering the bacteria susceptible to host immune clearance and traditional antibiotics[2].

Quantitative Efficacy Profiles

To benchmark the translational potential of these compounds, we must evaluate their quantitative efficacy across different biological targets.

Table 1: Quantitative Efficacy of Key Dibrominated Furanones and Derivatives

Compound ClassSpecific AgentTarget System / Cell LinePrimary Biological ActivityEfficacy MetricRef
Natural FuranoneD. pulchra ExtractsE. coli (LuxR overexpressed)LuxR Destabilization>100-fold half-life reduction[1]
Synthetic FuranoneC-30P. aeruginosa (PA14)Biofilm & T3SS InhibitionStrong swarming inhibition at 50 µM[2]
Synthetic FuranoneGBr IsomerP. aeruginosa (INP-42)Biofilm Inhibition75% biofilm reduction at 50 µM[2]
Silylated MBACompound 3aHCT-116 (Colon Cancer)Antiproliferative / ApoptoticIC50 = 1.3 µM[3]
Silylated MBACompound 3dHCT-116 (Colon Cancer)Antiproliferative / ApoptoticIC50 = 1.6 µM[3]
Experimental Methodology: Self-Validating Biofilm Inhibition Assay

When screening furanones for anti-biofilm activity, a common pitfall is conflating bactericidal activity with true quorum sensing inhibition. As application scientists, we must design self-validating protocols that isolate the anti-virulence mechanism.

Step-by-Step Protocol:

  • Inoculum Standardization: Dilute overnight bacterial cultures to a precise OD600 of 0.05 in fresh nutrient broth.

    • Causality: Quorum sensing is strictly density-dependent. A fluctuating initial inoculum shifts the threshold of autoinducer accumulation, rendering IC50 calculations irreproducible.

  • Compound Co-incubation: Administer furanone derivatives (e.g., 10–50 µM) alongside a vehicle control (DMSO <1%) and a positive QSI control (C-30) in a 96-well plate. Incubate statically at 37°C for 24 hours.

    • Causality: Static conditions are mandatory for robust extracellular polymeric substance (EPS) matrix formation. Agitation disrupts the hydrodynamic environment required for biofilm maturation.

  • Planktonic Viability Check (The Self-Validation Step): Before washing, measure the OD600 of the supernatant.

    • Causality: This step proves the furanone is acting as a QSI rather than an antibiotic. If planktonic OD600 drops significantly compared to the vehicle, the compound is bactericidal, and biofilm reduction is merely a secondary artifact of cell death.

  • Sequential Washing: Aspirate the supernatant and wash the wells gently with PBS three times.

    • Causality: Removes unattached planktonic cells. Failure to wash adequately results in false positives during biomass staining.

  • Biomass Staining & Elution: Stain with 0.1% Crystal Violet (CV) for 15 minutes, wash out unbound dye, and elute bound dye with 33% glacial acetic acid. Quantify at OD590.

    • Causality: CV binds indiscriminately to negatively charged surface molecules and EPS. Acetic acid solubilizes this bound dye, converting a spatial 3D matrix into a linear spectrophotometric readout for precise quantification.

Workflow Prep Bacterial Culture (OD600 Standardization) Incubate Static Co-incubation (24h, 37°C) Prep->Incubate Compound Furanone Dilution Series Compound->Incubate Validate Planktonic OD600 Check (Self-Validation) Incubate->Validate Wash PBS Wash (Remove Planktonic) Validate->Wash Quantify Crystal Violet Stain & OD590 Quantification Wash->Quantify

Self-validating workflow for quantifying furanone-mediated biofilm inhibition.

Application II: Anticancer Therapeutics

Beyond microbiology, the furan-2(5H)-one scaffold has shown remarkable plasticity in oncology. Mucobromic acid (MBA), a readily available dibrominated furanone, serves as an excellent starting template. Recent medicinal chemistry efforts have demonstrated that silylation of the 5-hydroxy group of MBA yields derivatives with potent antiproliferative properties[3].

In in vitro screening, specific 5-O-silylated MBA derivatives (such as compounds 3a and 3d) exhibited exceptional selective toxicity against HCT-116 colon cancer cell lines, achieving IC50 values of 1.3 µM and 1.6 µM, respectively[3]. Flow cytometry and cell cycle analysis revealed the causality behind this efficacy: these dibrominated furanones induce a significant increase in the sub-G1 cell population, indicating targeted cell cycle arrest and the induction of apoptosis[3].

Anticancer MBA Mucobromic Acid (MBA) Scaffold Silylation Silylation (R3SiCl) Structural Tuning MBA->Silylation Derivatives 5-O-Silylated MBA Derivatives Silylation->Derivatives Screening Antiproliferative Screening (HCT-116 Cell Line) Derivatives->Screening Apoptosis Sub-G1 Phase Arrest (Apoptosis Induction) Screening->Apoptosis

Logical progression from mucobromic acid derivatization to anticancer screening.

Application III: Structural Isosteres and Hybrids

A critical bottleneck in the clinical translation of natural furanones is the hydrolytic and enzymatic instability of their cyclic ester (lactone) ring[4]. To circumvent this, researchers have engineered 1,5-dihydropyrrol-2-ones (DHPs) . By replacing the labile lactone oxygen with a cyclic amide (lactam), DHPs act as highly stable isosteres[4].

Furthermore, utilizing palladium-catalyzed Sonogashira cross-coupling, chemists have successfully grafted alkyne substituents onto brominated DHP intermediates[4]. These di-alkynylated DHPs retain the ability to antagonize LasR (a key QS receptor in P. aeruginosa) while offering vastly superior pharmacokinetic stability, reducing the likelihood of rapid degradation in human serum[4].

Translational Challenges: Toxicity and Resistance

While the applications are broad, the path to the clinic requires addressing two major hurdles:

  • Electrophilic Toxicity: The α,β-unsaturated carbonyl system of furanones acts as a Michael acceptor. While this allows for covalent modification of target proteins, it can also lead to off-target reactivity with host thiols (e.g., glutathione), resulting in cytotoxicity.

  • Efflux-Mediated Resistance: A core argument for anti-virulence drugs is that they exert less selective pressure than antibiotics, theoretically bypassing resistance. However, clinical isolates of P. aeruginosa from pediatric patients have demonstrated resistance to the brominated furanone C-30[5]. Mechanistic investigations revealed that this resistance is driven by the overexpression of the MexAB-OprM multidrug efflux pump, which actively extrudes the furanone from the bacterial cell[5]. Future drug design must either optimize the scaffold to evade efflux recognition or co-administer furanones with efflux pump inhibitors.

Sources

Exploratory

Harnessing the 3,4-Dihalo-2(5H)-furanone Scaffold in Drug Discovery: Mechanisms, Synthesis, and Biological Applications

Executive Summary The 2(5H)-furanone moiety is a privileged pharmacophore embedded within numerous bioactive natural products and synthetic therapeutics. Among this class, 3,4-dihalo-5-hydroxy-2(5H)-furanones—specificall...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2(5H)-furanone moiety is a privileged pharmacophore embedded within numerous bioactive natural products and synthetic therapeutics. Among this class, 3,4-dihalo-5-hydroxy-2(5H)-furanones—specifically mucochloric acid (MCA) and mucobromic acid (MBA)—stand out as highly reactive, densely functionalized small molecules. This technical guide explores the structural causality behind their diverse biological activities, details their mechanistic pathways in microbial and oncological targets, and provides field-validated synthetic protocols for their derivatization.

Structural Basis for Reactivity & Pharmacological Potential

The exceptional reactivity of 3,4-dihalo-2(5H)-furanones is rooted in their unique structural topology. In solution, these molecules exist in a dynamic equilibrium between an open-chain aldehyde form and a cyclic hemiacetal (pseudoacid) form. This structural duality provides multiple vectors for functionalization:

  • Michael Acceptor Core : The α,β-unsaturated carbonyl system renders the ring highly susceptible to nucleophilic attack. In biological environments, this allows1[1].

  • Dihalo Substitution (C3/C4) : The halogen atoms (Cl or Br) modulate the electrophilicity of the ring and serve as orthogonal handles for transition-metal-catalyzed cross-coupling. The C4 halogen is typically more reactive toward nucleophilic substitution due to vinylogous activation by the C2 carbonyl.

  • C5-Hydroxyl Group : The hemiacetal OH group permits facile etherification, esterification, and reductive amination,2[2].

Core Biological Activities & Mechanistic Insights

Quorum Sensing Inhibition (QSI) in Pseudomonas aeruginosa

Gram-negative bacteria like P. aeruginosa utilize N-acyl homoserine lactones (AHLs) to coordinate group behaviors, including biofilm formation and virulence factor expression, via the LasR receptor. Because 3,4-dihalo-2(5H)-furanones share structural homology with the lactone ring of AHLs, they act as potent competitive antagonists.

Mechanistic Causality : By binding to the hydrophobic pocket of LasR, furanone-derived lactams displace endogenous AHLs. Computational docking reveals that hydrogen bonding and hydrophobic interactions are critical for this antagonism. Notably,3[3]. This disarms the pathogen without exerting bactericidal pressure, drastically reducing the evolutionary drive for antibiotic resistance.

QSI_Pathway A P. aeruginosa AHL Production B LasR Receptor Activation A->B Endogenous AHLs C Pathogenic Phenotype (Biofilm Formation) B->C Gene Transcription D 3,4-Dihalo-2(5H)-furanone Derivatives E Competitive Binding at LasR Pocket D->E Administration E->B Antagonism F Inhibition of Virulence Genes E->F Blocks Activation F->C Prevents

Fig 1. Competitive antagonism of the LasR receptor by 3,4-dihalo-2(5H)-furanone derivatives.

Anticancer and Cytotoxic Activity

Simple derivatives of mucochloric acid display profound cytotoxicity against various cancer cell lines. For instance,2[2]. Further structural refinement, such as the introduction of an oxirane ring, pushes this activity into the nanomolar range. Furthermore,4[4].

Mechanistic Causality : The cytotoxicity is largely driven by the depletion of intracellular glutathione (GSH) and the inhibition of specific target kinases. The furanone ring acts as a thiol-reactive electrophile, triggering oxidative stress and subsequent apoptotic cascades.

Antimicrobial and Antitubercular Activity

Beyond QSI, specific amine and ether derivatives of MCA exhibit direct microbicidal activity. Notably,1[1]. These compounds demonstrated synergistic activity when co-administered with rifampicin, highlighting their potential as combination therapy agents.

Quantitative Data Summary

Derivative / Compound ClassTarget / Cell LineBiological Activity MetricMechanism / Note
N-(4-hydroxyphenyl)-lactam P. aeruginosa (LasR)80% QSI at 250 µMHydrogen bonding & hydrophobic interactions at LasR pocket[3]
5-Butoxy-3,4-dichloro-furanone MAC 13 / MAC 16Cytotoxic at 3 mMThiol-reactive electrophile inducing oxidative stress[2]
3,4-dichloro-5-(oxiran-2-ylmethoxy)-furanone MAC 13 / MAC 16IC50 in nanomolar rangeEnhanced cellular uptake and alkylation via oxirane ring[2]
5-(4'-alkoxybiphenyl-4-yloxy)-furanones A549 (Lung Cancer)High in vitro cytotoxicityDirect dehydrative etherification product; lipophilic enhancement[4]
MCA-derived 2(5H)-furanones M. tuberculosis H37RvMIC = 5.6 µM/mLSynergistic with rifampicin; additive with isoniazid[1]

Experimental Workflows & Self-Validating Protocols

Protocol: Reductive Amination for the Synthesis of N-Aryl/Alkyl Lactams

To convert the oxygen-containing furanone ring into a nitrogen-containing pyrrol-2-one (lactam), reductive amination is employed. This is a critical pathway for generating QSI-active compounds.

Expertise & Causality : The choice of solvent—a 5:3 (v/v) mixture of dichloromethane (DCM) and glacial acetic acid (AcOH)—is paramount. AcOH acts as an acid catalyst to promote the initial condensation between the amine and the open-chain aldehyde form of the mucohalic acid, forming an imine intermediate. Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected over stronger reducing agents (like NaBH₄) because its mild nature prevents the over-reduction of the α,β-unsaturated double bond and the C2 carbonyl, selectively reducing only the imine to yield the lactam.

Step-by-Step Methodology :

  • Preparation : Dissolve 1.0 equivalent of mucochloric acid (MCA) or mucobromic acid (MBA) in a 5:3 (v/v) mixture of anhydrous DCM and glacial acetic acid.

  • Imine Formation : Add 1.0 equivalent of the desired primary amine (e.g., 4-aminophenol). Stir the reaction mixture at room temperature for exactly 10 minutes. Causality: This specific window allows the imine intermediate to fully form before the reducing agent is introduced, preventing the premature reduction of the pseudoacid to an alcohol.

  • Reduction : Slowly add a solution of 3.0 equivalents of NaBH(OAc)₃ dissolved in the same 5:3 DCM/AcOH solvent mixture.

  • Reaction : Stir the mixture continuously at room temperature for 24 hours.

  • Validation & Isolation (Self-Validating System) :

    • Visual/Physical Validation:3[3]. Filter and wash with cold methanol.

    • TLC Monitoring: Monitor the disappearance of the highly polar MCA spot and the appearance of a less polar lactam spot.

    • NMR Confirmation: Validate the structure via ¹H NMR. The disappearance of the broad pseudoacid OH proton (~6.5–7.5 ppm) and the appearance of the characteristic C5-H proton of the lactam ring confirm successful cyclization.

Reductive_Amination Step1 Mucohalic Acid (1 eq) in DCM/AcOH (5:3) Step2 Add Primary Amine (1 eq) Stir for 10 min Step1->Step2 Step3 Imine Intermediate Formation Step2->Step3 Condensation Step4 Add NaBH(OAc)3 (3 eq) Reduce at RT for 24h Step3->Step4 Acid Catalyzed Step5 N-Alkyl/Aryl Lactam (Pyrrol-2-one) Step4->Step5 Selective Reduction Step6 Precipitation & TLC Validation Step5->Step6 Isolation

Fig 2. Step-by-step reductive amination workflow for synthesizing furanone-derived lactams.

References

  • Convenient Synthesis of 3,4-Dichloro-5-hydroxy-2(5H)
  • Source: SciSpace (Molecules, 2018)
  • 3,4-Dihalo-5-hydroxy-2(5H)
  • Synthesis of 2(5H)

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Synthesis of Heterocyclic Frameworks and Bioconjugation Linkers Using 3,4-Dibromodihydro-2,5-furandione

Target Audience: Researchers, synthetic chemists, and drug development professionals. Executive Summary & Mechanistic Rationale As a Senior Application Scientist, I frequently encounter challenges in designing robust, sc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Executive Summary & Mechanistic Rationale

As a Senior Application Scientist, I frequently encounter challenges in designing robust, scalable pathways for complex heterocycles and bioconjugates. 3,4-Dibromodihydro-2,5-furandione (commonly known as 2,3-dibromosuccinic anhydride)[1] is a highly versatile C4 building block that solves many of these challenges.

The structural brilliance of this molecule lies in its dual reactivity:

  • The Anhydride Core: Acts as a potent electrophile, readily undergoing nucleophilic acyl substitution to form ring-opened amic acids or esters, which can subsequently be dehydrated to form succinimide or maleimide rings[2].

  • The Vicinal Dibromides: Serve as excellent leaving groups. Depending on the reaction conditions, they can undergo either bis-substitution (ideal for bridging two thiols in antibody-drug conjugates)[3] or a combination of substitution and dehydrobromination (ideal for generating exocyclic double bonds in thiazolidinones)[4].

This application note details two field-proven workflows: the synthesis of biologically active 2-amino-4-thiazolidinone derivatives[4], and the generation of dibromosuccinimide linkers for next-generation Antibody-Drug Conjugates (ADCs)[5].

Physicochemical Profile

Before initiating any synthetic workflow, it is critical to understand the physical properties of the starting material to ensure proper handling and stoichiometric precision.

Table 1: Physicochemical Properties of 3,4-Dibromodihydro-2,5-furandione

PropertyValue
IUPAC Name 3,4-dibromooxolane-2,5-dione[1]
Common Name 2,3-Dibromosuccinic anhydride[1]
CAS Number 45669-18-9[1]
Molecular Formula C4H2Br2O3[1]
Molecular Weight 257.86 g/mol [1]
Density 2.541 g/cm³[6]
Boiling Point 338 ºC[6]
XLogP3 1.3[1]
Topological Polar Surface Area (TPSA) 43.4 Ų[1]

Workflow 1: Synthesis of 2-Amino-4-thiazolidinone Derivatives

Context & Causality

2-Amino-4-thiazolidinones are privileged scaffolds in medicinal chemistry, frequently utilized in the development of hypoglycemic and anticancer agents[7]. The reaction between 3,4-dibromodihydro-2,5-furandione and thiourea is a highly efficient route to these heterocycles[4].

Causality Insight: The choice of glacial acetic acid as the solvent is non-negotiable for optimal yields. It acts as both a solvent and a proton donor, facilitating the initial S-alkylation by thiourea, while simultaneously promoting the elimination of HBr to form the stable, conjugated exocyclic double bond of the target molecule[7].

G A 3,4-Dibromodihydro-2,5-furandione (Electrophile) C S-Alkylation & Ring Opening A->C B Thiourea (Bis-nucleophile) B->C D Intramolecular Cyclization & Dehydrobromination C->D E (E)-2-(2-amino-4-oxothiazol- 5(4H)-ylidene)acetic acid D->E

Figure 1: Mechanistic pathway for the synthesis of 2-amino-4-thiazolidinone derivatives.

Step-by-Step Protocol
  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 10.0 mmol (2.58 g) of 3,4-dibromodihydro-2,5-furandione in 25 mL of glacial acetic acid[7].

  • Nucleophilic Addition: Add 10.0 mmol (0.76 g) of thiourea to the solution. Note: Stoichiometry is critical; excess thiourea can lead to unwanted bis-adducts.

  • Thermal Cyclization: Heat the reaction mixture to reflux (approx. 118 °C) for 3 hours. The solution will transition from clear to a deep amber color as dehydrobromination and cyclization occur.

  • Isolation: Allow the mixture to cool to room temperature, then pour it into 100 mL of ice-cold distilled water. Stir vigorously for 15 minutes to induce precipitation.

  • Purification: Collect the resulting precipitate via vacuum filtration. Wash the filter cake with cold water (2 x 10 mL) followed by cold ethanol (10 mL) to remove residual acetic acid.

  • Drying & Validation: Dry the solid in a vacuum oven at 50 °C overnight. Self-Validation: Confirm product formation via FTIR; the anhydride C=O stretch (~1780 cm⁻¹) must be absent, replaced by lactam/carboxylic acid carbonyl stretches (~1680-1720 cm⁻¹).

Workflow 2: Synthesis of Dibromosuccinimide Linkers for ADCs

Context & Causality

Next-generation Antibody-Drug Conjugates (ADCs) require highly stable conjugation methods to prevent premature payload release in systemic circulation. Dibromosuccinimides undergo bis-thiol alkylation with the reduced interchain disulfides of IgG antibodies, creating a highly stable thioether bridge[3].

Causality Insight: The synthesis of these linkers requires the strict preservation of the vicinal dibromide motif, which acts as the reactive warhead. Therefore, the ring-opening step is performed at 0 °C, followed by a strictly controlled chemical dehydration using phosphorus pentoxide (P₂O₅) to prevent premature thermal elimination of HBr[5].

G A 3,4-Dibromodihydro-2,5-furandione C Nucleophilic Acyl Substitution (Amic Acid Intermediate) A->C B Primary Amine (R-NH2) (e.g., Payload Linker) B->C D Dehydration & Cyclization (P2O5 or Ac2O) C->D E 3,4-Dibromosuccinimide Conjugation Linker D->E F Disulfide Bridging on IgG (ADC Formation) E->F

Figure 2: Synthesis workflow of dibromosuccinimide linkers for antibody-drug conjugates.

Step-by-Step Protocol
  • Ring Opening: In an oven-dried 50 mL flask under argon, dissolve 5.0 mmol of the primary amine (e.g., a PEGylated payload linker) in 15 mL of anhydrous dichloromethane (DCM). Cool to 0 °C using an ice bath.

  • Acylation: Slowly add 5.0 mmol (1.29 g) of 3,4-dibromodihydro-2,5-furandione[2]. Stir at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 2 hours to ensure complete formation of the amic acid intermediate.

  • Dehydration/Cyclization: Cool the mixture back to 0 °C. Add 12.0 mmol of phosphorus pentoxide (P₂O₅) in small portions[5]. Caution: P₂O₅ is highly reactive; addition must be controlled to prevent localized heating that could trigger unwanted dehydrobromination.

  • Maturation: Stir the reaction mixture at room temperature for 5 hours[2].

  • Workup: Quench the reaction by carefully pouring it into 50 mL of saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3 x 20 mL).

  • Purification & Validation: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography (eluting with a CH₃OH/DCM gradient)[2]. Self-Validation: Successful dehydration is validated by mass spectrometry; the intact dibromo isotopic pattern (M, M+2, M+4 in a 1:2:1 ratio) must be present, confirming the warhead remains active[5].

Quantitative Data & Yield Optimization

To assist in project planning, the following table summarizes the expected quantitative outcomes and quality control metrics for both workflows based on optimized literature and patent parameters.

Table 2: Experimental Yields & Quality Metrics

ParameterWorkflow 1: ThiazolidinonesWorkflow 2: ADC Linkers
Primary Reagents 3,4-Dibromodihydro-2,5-furandione, Thiourea3,4-Dibromodihydro-2,5-furandione, R-NH₂
Expected Yield 41% – 54%[7]75% – 83%[2]
Reaction Time 3 hours (Reflux)7 hours (0 °C to RT)[2]
Purification Method Precipitation & Solvent WashSilica Gel Chromatography[2]
Target Purity >95% (HPLC)>98% (LC-MS)
Key QC Marker Loss of Anhydride C=O stretch1:2:1 Isotopic mass pattern[5]

References

  • National Center for Biotechnology Information. "2,5-Furandione, 3,4-dibromodihydro- (Compound Summary)." PubChem Database.[Link]

  • Metwally, M. A., et al. (2010). "2-Amino-4-thiazolidinones: Synthesis and Reactions." Journal of Sulfur Chemistry, 31(5), 315-357.[Link]

  • Zhao, R. Y., et al. (2016). "Specific conjugation linkers, specific immunoconjugates thereof, methods of making and uses such conjugates thereof.

Sources

Application

Application Note: Advanced Diels-Alder Workflows Utilizing 2,5-Furandione, 3,4-dibromodihydro- as a Pro-Dienophile

Executive Summary & Chemical Identity In the synthesis of complex polycyclic scaffolds and natural products, the selection of an appropriate dienophile is critical. 2,5-Furandione, 3,4-dibromodihydro- (CAS: 45669-18-9),...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

In the synthesis of complex polycyclic scaffolds and natural products, the selection of an appropriate dienophile is critical. 2,5-Furandione, 3,4-dibromodihydro- (CAS: 45669-18-9), commonly known as 2,3-dibromosuccinic anhydride, presents a unique profile[1]. Because it is a fully saturated heterocycle, it cannot undergo [4+2] cycloadditions directly. Instead, it serves as a highly stable, bench-ready pro-dienophile .

Through controlled thermal or base-catalyzed dehydrobromination, it yields 3-bromofuran-2,5-dione (bromomaleic anhydride)[2]. This Application Note details the mechanistic rationale for using this pro-dienophile, provides self-validating experimental protocols for its activation, and explores the downstream utility of the resulting brominated Diels-Alder adducts in drug development and materials science.

Mechanistic Rationale: The "Pro-Dienophile" Advantage

As a Senior Application Scientist, I strongly advise against the long-term storage of active halomaleic anhydrides. Halogenated dienophiles are highly electrophilic and prone to rapid hydrolysis upon exposure to atmospheric moisture. By utilizing 2,5-Furandione, 3,4-dibromodihydro-, researchers bypass these stability issues. The active dienophile can be generated in situ or immediately prior to the cycloaddition[2].

Once activated to bromomaleic anhydride, the electron-withdrawing bromine atom fundamentally alters the molecular orbital landscape:

  • LUMO Lowering: The halogen inductively withdraws electron density, significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile[3].

  • Accelerated Kinetics: This reduction minimizes the HOMO-diene/LUMO-dienophile energy gap, accelerating the reaction rate even with sterically hindered or less reactive dienes[3].

  • Enhanced Endo Selectivity: The presence of the bromine atom enhances secondary orbital interactions during the transition state, driving strict endo stereochemical outcomes[4].

Table 1: Comparative Computational Data for Cycloaddition (Furan Diene)
Reaction ParameterMaleic Anhydride (Baseline)Bromomaleic Anhydride (Active Dienophile)Mechanistic Driver
Activation Energy (endo) Lower than exo pathwaySignificantly lower than baselineHalogen electron withdrawal lowers LUMO[3].
Activation Energy (exo) Higher than endo pathwayLower than baseline, but endo strictly favoredEnhanced secondary orbital interactions[3][4].
Reaction Enthalpy ExothermicMore exothermic than baselineIncreased polarization of the transition state[3].
Reaction Mechanism ConcertedConcerted, highly asynchronousElectronic asymmetry introduced by the bromine atom.

Reaction Pathway Visualization

Pathway1 A 2,5-Furandione, 3,4-dibromodihydro- (Pro-Dienophile) B Thermal/Base Activation (-HBr) A->B C Bromomaleic Anhydride (Active Dienophile) LUMO Lowered B->C 130-160°C E Endo-Selective Diels-Alder Adduct C->E [4+2] Cycloaddition D Electron-Rich Diene (e.g., Siloxybutadiene) D->E HOMO Donor

Fig 1: Activation of the pro-dienophile and subsequent [4+2] cycloaddition workflow.

Experimental Protocols

The following protocols establish a self-validating system for generating the active dienophile and executing the cycloaddition.

Protocol A: Ex Situ Generation of Bromomaleic Anhydride

Causality: Heating to 130–160 °C is thermodynamically required to overcome the activation barrier for E2 elimination of HBr. Vacuum distillation is mandatory because the active dienophile decomposes at its atmospheric boiling point[2].

  • Setup: Charge a 250 mL round-bottom flask with 2,5-Furandione, 3,4-dibromodihydro- (50.0 g, 194 mmol)[1]. Equip the flask with a short-path vacuum distillation apparatus.

  • Activation: Slowly heat the neat solid to 130–160 °C under a gentle stream of nitrogen[2].

  • Self-Validation (Off-gas): Route the exhaust gas through a bubbler containing an aqueous pH indicator (e.g., bromothymol blue). A rapid color change to yellow confirms the active evolution of HBr gas.

  • Isolation: Once gas evolution ceases, apply vacuum (approx. 15 Torr) and distill the resulting bromomaleic anhydride. Collect the fraction boiling at ~110-115 °C. Store the highly reactive pale-yellow liquid under argon at -20 °C if not used immediately.

Protocol B: Endo-Selective Diels-Alder Cycloaddition

Causality: Because the bromo-substituent drastically lowers the LUMO, the reaction proceeds rapidly at low temperatures. Keeping the reaction at 0 °C to room temperature prevents diene polymerization and maximizes endo selectivity[3][4]. This specific methodology mirrors the synthesis of the BC spirocycle of the marine alkaloid 'upenamide[5].

  • Preparation: Dissolve freshly distilled bromomaleic anhydride (1.0 equiv) in anhydrous toluene (0.5 M) under argon.

  • Addition: Cool the solution to 0 °C. Add 1-(t-butyldimethylsiloxy)-1,3-butadiene (1.1 equiv) dropwise over 15 minutes[5].

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours.

  • Self-Validation (TLC): Monitor the reaction via Thin Layer Chromatography (Hexanes:EtOAc 8:2). Stain the TLC plate with aqueous potassium permanganate ( KMnO4​ ). The electron-rich diene will rapidly reduce the stain (appearing as a bright yellow/brown spot on a pink background). The complete disappearance of this spot indicates full conversion.

  • Workup: Concentrate the mixture in vacuo and purify the brominated bicyclic adduct via flash column chromatography.

Downstream Utility: The Bromine Atom as a Synthetic Handle

The Diels-Alder reaction is rarely the final step in a drug development workflow. The strategic advantage of using 2,5-Furandione, 3,4-dibromodihydro- lies in the retention of a bridgehead/ring-fusion bromine atom in the final adduct.

This halogen serves as a highly versatile synthetic handle. For example, in the total synthesis of 'upenamide, the ring fusion bromide undergoes a radical-mediated allylation to establish a quaternary stereocenter[5]. Alternatively, the adduct can be subjected to a second dehydrobromination, effectively making the original pro-dienophile act as an "acetylene equivalent" for the synthesis of fully aromatic polycycles like janusene[6].

Pathway2 Adduct Brominated Bicyclic Adduct (Bridgehead Bromine) Radical Radical-Mediated Allylation (e.g., 'Upenamide Synthesis) Adduct->Radical Allyltributylstannane / AIBN Elimination Dehydrobromination (Acetylene Equivalent) Adduct->Elimination Base / Heat CrossCoupling Transition Metal Catalysis (C-C Bond Formation) Adduct->CrossCoupling Pd Catalyst / Ligand

Fig 2: Divergent downstream functionalization pathways leveraging the retained bromine handle.

References

  • [1] PubChem. 2,5-Furandione, 3,4-dibromodihydro- | C4H2Br2O3 | CID 99834. National Institutes of Health (NIH). 1

  • [3] Benchchem. A Comparative Guide to the Computational Analysis of the Diels-Alder Reaction with 3-Bromofuran-2,5-dione. 3

  • [5] Tetrahedron Letters (via PubMed). A concise Diels-Alder strategy leading to congeners of the ABC ring system of the marine alkaloid 'upenamide. 5

  • [4] The Journal of Organic Chemistry (via ACS Figshare). Stereochemical π-Facial Selectivity of the Diels−Alder Reaction of Benz[a]aceanthrylene and 1,4-Diphenylbenz[a]aceanthrylene. 4

  • [2] Benchchem. Improving the yield of 3-bromofuran-2,5-dione in laboratory scale. 2

  • [6] Sciforum. One-Step Synthesis of 5a,11a-Janusene Imide Employing 2,3-Dibromo-N-methylmaleimide as Acetylene Equivalent. 6

Sources

Method

The Strategic Application of 3,4-Dibromofuran-2,5-dione in Advanced Cycloaddition Reactions: A Guide for Synthetic Chemists

Authoritative Note on Nomenclature: The focus of this guide is 3,4-dibromofuran-2,5-dione , a highly reactive dienophile commonly known as dibromomaleic anhydride (CAS No. 1122-12-9).[1] The term "dihydro" in the initial...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Authoritative Note on Nomenclature: The focus of this guide is 3,4-dibromofuran-2,5-dione , a highly reactive dienophile commonly known as dibromomaleic anhydride (CAS No. 1122-12-9).[1] The term "dihydro" in the initially proposed topic, "3,4-dibromodihydro-2,5-furandione" (CAS No. 45669-18-9), refers to the saturated analogue, which lacks the double bond essential for participation in the cycloaddition reactions discussed herein.[2] Given the context of cycloaddition chemistry, it is presumed that the intended subject is the unsaturated and significantly more synthetically versatile dibromomaleic anhydride.

Introduction: Harnessing the Reactivity of a Dually Activated Dienophile

3,4-Dibromofuran-2,5-dione stands as a formidable tool in the arsenal of synthetic organic chemists for the construction of complex polycyclic and heterocyclic systems. Its synthetic utility is primarily rooted in its exceptional performance as a dienophile in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction.[3] The molecule's reactivity is synergistically enhanced by two key structural features:

  • The Maleic Anhydride Core: The cyclic anhydride system contains two electron-withdrawing carbonyl groups that significantly lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the double bond. This reduced LUMO energy decreases the HOMO-LUMO gap between the dienophile and a prospective diene, thereby lowering the activation energy of the reaction.

  • Vicinal Bromine Substituents: The two bromine atoms further amplify the electron-deficient nature of the double bond through a potent inductive effect. This dual activation renders 3,4-dibromofuran-2,5-dione a highly reactive dienophile, capable of engaging even with relatively unreactive dienes.

These features not only accelerate the rate of cycloaddition but also provide valuable synthetic handles in the resulting adducts for subsequent chemical transformations. This guide provides detailed protocols and mechanistic insights for leveraging 3,4-dibromofuran-2,5-dione in both intermolecular and intramolecular cycloaddition strategies.

Part 1: Intermolecular [4+2] Cycloaddition (Diels-Alder Reaction)

The intermolecular Diels-Alder reaction is the most common application of 3,4-dibromofuran-2,5-dione, providing a robust method for the construction of functionalized six-membered rings. A classic example of this is the reaction with furan, a moderately reactive diene.

Mechanism and Rationale

The Diels-Alder reaction proceeds via a concerted mechanism, where the formation of two new sigma bonds occurs in a single transition state.[3] The reaction between 3,4-dibromofuran-2,5-dione and a diene like furan is expected to be highly stereoselective, typically favoring the endo product due to secondary orbital interactions in the transition state.

Caption: General mechanism of the intermolecular [4+2] Diels-Alder reaction.

Detailed Experimental Protocol: [4+2] Cycloaddition with Furan

This protocol is adapted from established procedures for the Diels-Alder reaction of maleic anhydride derivatives with furan.[4]

Objective: To synthesize the Diels-Alder adduct of 3,4-dibromofuran-2,5-dione and furan.

Materials:

Reagent/MaterialCAS No.Molecular Weight ( g/mol )Quantity
3,4-Dibromofuran-2,5-dione1122-12-9255.851.0 eq
Furan (freshly distilled)110-00-968.071.2 eq
Toluene (anhydrous)108-88-392.1420 mL
Round-bottom flask (50 mL)--1
Magnetic stirrer and stir bar--1
Reflux condenser--1
Heating mantle or oil bath--1
Ice bath--1
Büchner funnel and filter paper--1 set

Safety Precautions:

  • Conduct all operations in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • 3,4-Dibromofuran-2,5-dione is a corrosive and moisture-sensitive compound.[1] Handle with care.

  • Furan is a flammable and toxic liquid. Avoid inhalation and skin contact.

  • Toluene is a flammable and harmful solvent. Avoid inhalation and skin contact.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Procedure:

  • To a dry 50 mL round-bottom flask containing a magnetic stir bar, add 3,4-dibromofuran-2,5-dione (1.0 eq).

  • Add anhydrous toluene (20 mL) to the flask and stir the mixture to dissolve the dienophile.

  • To this solution, add freshly distilled furan (1.2 eq).

  • Attach a reflux condenser to the flask and heat the reaction mixture to a gentle reflux (approximately 110 °C) using a heating mantle or oil bath.

  • Maintain the reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the heat source and allow the flask to cool to room temperature.

  • Cool the flask further in an ice bath to promote crystallization of the product.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold toluene.

  • Dry the product under vacuum to obtain the Diels-Alder adduct.

Experimental_Workflow Start Start: Dry Flask Add_Dienophile 1. Add 3,4-Dibromofuran-2,5-dione (1.0 eq) Start->Add_Dienophile Add_Solvent 2. Add Anhydrous Toluene (20 mL) & Stir Add_Dienophile->Add_Solvent Add_Diene 3. Add Furan (1.2 eq) Add_Solvent->Add_Diene Reflux 4. Heat to Reflux (110 °C) for 4-6 hours Add_Diene->Reflux Monitor 5. Monitor by TLC Reflux->Monitor Cooling 6. Cool to Room Temp, then Ice Bath Monitor->Cooling Reaction Complete Filtration 7. Vacuum Filtration Cooling->Filtration Wash 8. Wash with Cold Toluene Filtration->Wash Dry 9. Dry under Vacuum Wash->Dry Product End: Purified Adduct Dry->Product

Caption: Experimental workflow for the intermolecular Diels-Alder reaction.

Part 2: Intramolecular [4+2] Cycloaddition (IMDA)

The Intramolecular Diels-Alder (IMDA) reaction is a powerful strategy for the rapid construction of complex polycyclic architectures.[5][6] In this approach, the diene and the dienophile are tethered within the same molecule. By analogy with bromomaleic anhydride, derivatives of 3,4-dibromofuran-2,5-dione can be designed to undergo IMDA reactions.[7]

Conceptual Framework

The feasibility and stereochemical outcome of an IMDA reaction are highly dependent on the length and nature of the tether connecting the diene and dienophile. Tethers of three or four atoms are most common, leading to the formation of new five- or six-membered rings, respectively, fused to the newly formed cyclohexene ring.[5]

For example, a precursor could be synthesized by reacting an appropriate alcohol with the anhydride to form a half-ester, which is then coupled to a diene-containing moiety. Upon heating, the molecule undergoes cyclization to yield a bicyclic or tricyclic lactone.

Caption: Conceptual overview of an Intramolecular Diels-Alder (IMDA) reaction.

Protocol Outline: Synthesis of an IMDA Precursor and Cyclization

This is a generalized protocol for the synthesis of a triene precursor suitable for an IMDA reaction, based on methods described for bromomaleic anhydride.[7]

Step A: Precursor Synthesis (Esterification)

  • Reaction Setup: Dissolve 3,4-dibromofuran-2,5-dione (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane) in a round-bottom flask.

  • Alcohol Addition: Add a diene-containing alcohol (e.g., (E)-penta-2,4-dien-1-ol) (1.0 eq) and a non-nucleophilic base (e.g., pyridine) to the solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir until the anhydride is consumed, as monitored by TLC. This reaction opens the anhydride ring to form a half-ester.

  • Workup and Purification: Perform a standard aqueous workup to remove the base and any water-soluble byproducts. Purify the resulting half-ester (the IMDA precursor) using column chromatography.

Step B: Intramolecular Cycloaddition

  • Reaction Setup: Dissolve the purified precursor from Step A in a high-boiling, inert solvent such as toluene or xylene.

  • Cyclization: Heat the solution to reflux to induce the intramolecular Diels-Alder reaction. The optimal temperature and time will depend on the specific substrate.

  • Monitoring: Monitor the disappearance of the starting material and the appearance of the cyclized product by TLC or GC-MS.

  • Isolation: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. Purify the resulting polycyclic product by column chromatography or recrystallization.

Conclusion and Future Outlook

3,4-Dibromofuran-2,5-dione is a potent and versatile building block for the synthesis of complex cyclic molecules via [4+2] cycloaddition reactions. Its enhanced reactivity allows for the formation of highly functionalized adducts that are valuable intermediates in drug discovery and materials science. The protocols and principles outlined in this guide offer a solid foundation for researchers to explore both intermolecular and intramolecular Diels-Alder strategies. Future investigations could focus on asymmetric variations of these reactions, the use of novel diene partners, and the further elaboration of the resulting cycloadducts into novel chemical entities.

References

  • The use of dichloromaleic and bromomaleic anhydrides in the synthesis of lactones by the intramolecular Diels–Alder reaction. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]

  • Diels-Alder reaction of bromo maleic acid anhydride and furane. ResearchGate. Available at: [Link]

  • The Intramolecular Diels Alder Reaction. Master Organic Chemistry. Available at: [Link]

  • 2,5-Furandione, 3,4-dibromodihydro- | C4H2Br2O3 | CID 99834. PubChem. Available at: [Link]

  • Diels–Alder reaction. Wikipedia. Available at: [Link]

  • Intramolecular Diels-Alder Reaction (IMDA). The May Group. Available at: [Link]

  • 2,5-Furandione, 3,4-dibromo- | C4Br2O3 | CID 70727. PubChem. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of 2,5-Furandione, 3,4-dibromodihydro- Substitutions

Welcome to the Technical Support Center for 2,5-Furandione, 3,4-dibromodihydro- (commonly known as 2,3-dibromosuccinic anhydride). This molecule presents a unique synthetic challenge due to its "triad of reactivity": a h...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2,5-Furandione, 3,4-dibromodihydro- (commonly known as 2,3-dibromosuccinic anhydride). This molecule presents a unique synthetic challenge due to its "triad of reactivity": a highly electrophilic anhydride ring, two sterically hindered sp3 carbons bearing soft electrophiles (bromines), and highly acidic α -protons.

This guide is designed for researchers and drug development professionals to troubleshoot chemoselectivity issues, optimize substitution pathways, and prevent unwanted elimination reactions during bioconjugation or small-molecule synthesis.

Part 1: Mechanistic Overview & Reactivity Pathways

The root cause of most experimental failures with 2,3-dibromosuccinic anhydride is a misunderstanding of kinetic versus thermodynamic control. When a reagent is introduced, it must choose between acting as a nucleophile at the carbonyl (acyl substitution), a nucleophile at the brominated carbon ( SN​2 substitution), or a base at the α -proton (E2 elimination).

Reactivity SM 2,5-Furandione, 3,4-dibromodihydro- (Bifunctional Electrophile) Path1 Acyl Substitution (Ring Opening) SM->Path1 Hard Nucleophiles (Amines, Alcohols) Low Temp (0°C) Path2 S_N2 Substitution (Bromine Displacement) SM->Path2 Soft Nucleophiles (Thiourea, Azides) Neutral pH Path3 E2 Elimination (Dehydrobromination) SM->Path3 Bases / High Temp (>130°C)

Fig 1. Divergent reactivity pathways of 2,5-Furandione, 3,4-dibromodihydro-.

Part 2: Troubleshooting FAQs

Q1: My reaction with primary amines yields a complex mixture dominated by bromomaleic anhydride. What is happening? Causality: Primary amines act as both nucleophiles and bases. The α -protons adjacent to the carbonyl groups are highly acidic. If the reaction temperature is not strictly controlled, the activation energy for E2 anti-periplanar elimination is reached, leading to the rapid loss of HBr and the formation of a C=C double bond[1]. Solution: Temperature control is paramount. Keep the reaction between 0–5 °C. If elimination to bromomaleic anhydride is your actual goal, temperatures between 130–160 °C are required to drive the dehydrobromination to completion[1].

Q2: I want to substitute the bromine atoms with a nucleophile. How do I prevent the anhydride ring from opening? Causality: The anhydride carbonyl carbon is a "hard" electrophile and is sterically much more accessible than the brominated sp3 carbons. Nucleophiles will kinetically attack the anhydride ring first[2]. Solution: It is generally impossible to substitute the bromines without first addressing the anhydride. You must either pre-protect the anhydride (e.g., as a diester or imide) or use a bidentate soft nucleophile like thiourea, which can participate in a tandem SN​2 substitution and cyclization to form thiazolidinone derivatives[3].

Q3: We are using this anhydride as a linker for bioconjugation. Why is the active ester degrading prematurely? Causality: Nucleophilic buffers (like Tris) will compete for the anhydride carbonyls, leading to premature hydrolysis or off-target amidation before your target cell-binding agent can react. Solution: Switch to non-nucleophilic buffers such as phosphate, HEPES, or MOPS. Ensure the pH is strictly maintained between 6.5 and 7.5 to balance amine reactivity while suppressing hydroxide-mediated degradation[2].

Part 3: Quantitative Optimization Data

To achieve predictable chemoselectivity, refer to the following optimization parameters derived from thermodynamic profiling:

Reaction GoalReagent / NucleophileSolventTemp (°C)Dominant PathwayTypical Yield
Acyl Substitution Primary Amine (1.0 eq)Anhydrous CH₂Cl₂0 to 5Ring-Opening85 - 95%
Acyl Substitution Primary Amine (Excess)THF25 to 65Ring-Opening + E2< 40% (Mixed)
SN​2 Substitution Thiourea (2.0 eq)Ethanol75 SN​2
  • Cyclization
50 - 65%
SN​2 Substitution Sodium Azide (2.5 eq)DMF20 to 25 SN​2 Displacement70 - 80%
Elimination Triethylamine / HeatToluene130 - 160E2 Dehydrobromination> 90%

Part 4: Standardized Experimental Protocols

Workflow Step1 Starting Material: Dibromosuccinic Anhydride CondA Protocol A: Amine in CH2Cl2 (0°C) Step1->CondA CondB Protocol B: Thiourea in EtOH (75°C) Step1->CondB ResA Dibromosuccinamic Acid Yield: 85-95% CondA->ResA Kinetic Control ResB Thiazolidinone Derivative Yield: 50-65% CondB->ResB Thermodynamic Control

Fig 2. Optimized experimental workflows for targeted substitution.

Protocol A: Kinetic Acyl Substitution (Ring Opening)

Objective: Synthesize a dibromosuccinamic acid derivative without disturbing the dibromo core.

  • Preparation: Dissolve 10 mmol of 2,5-Furandione, 3,4-dibromodihydro- in 20 mL of anhydrous CH₂Cl₂ under an N₂ atmosphere. Causality: Strict anhydrous conditions prevent the premature hydrolysis of the highly reactive anhydride into dibromosuccinic acid.

  • Temperature Control: Cool the reaction flask to 0 °C using an ice bath. Causality: Low temperature suppresses the thermal activation energy required for the competing E2 elimination pathway[1].

  • Reagent Addition: Add 10 mmol of the primary amine dropwise over 30 minutes. Causality: Dropwise addition prevents localized exothermic spikes that could inadvertently trigger dehydrobromination.

  • Validation Check (Self-Validating Step): After 2 hours, spot the reaction mixture on a silica TLC plate and stain with KMnO₄. System Logic: If the stain remains purple, the dibromo core is intact. A rapid color change to brown indicates the formation of a C=C double bond (bromomaleic byproduct), meaning the internal temperature spiked too high or the addition was too fast.

  • Isolation: Filter the resulting precipitate. The ring-opened dibromosuccinamic acid typically precipitates directly out of the CH₂Cl₂ as it forms.

Protocol B: Tandem SN​2 Substitution and Cyclization

Objective: Substitute the bromine core using a soft nucleophile to form a functionalized derivative[3].

  • Preparation: Dissolve 10 mmol of the ring-opened dibromosuccinic derivative (from Protocol A) in 30 mL of absolute ethanol.

  • Reagent Addition: Add 20 mmol (2.0 eq) of thiourea. Causality: Thiourea acts as a bidentate, soft nucleophile. According to Hard-Soft Acid-Base (HSAB) theory, soft nucleophiles favor SN​2 attack at the sp3 carbon over acting as a hard base at the α -proton.

  • Thermodynamic Activation: Reflux the mixture at 75 °C for 4–6 hours. Causality: Elevated temperature provides the necessary thermodynamic energy to overcome the severe steric hindrance of the adjacent dibromo core, driving the substitution and subsequent cyclization[3].

  • Validation Check (Self-Validating Step): Monitor the reaction via LC-MS. System Logic: Look for the disappearance of the characteristic M / M+2 / M+4 isotopic pattern (1:2:1 ratio) of the dibromo starting material. The absence of this isotopic signature confirms the successful displacement of the bromines.

  • Isolation: Cool the mixture to room temperature and pour it into ice water to precipitate the functionalized thiazolidinone derivative.

References

  • 2-Amino-4-thiazolidinones: Synthesis and Reactions Source: ResearchGate URL:[Link]

  • WO2016059622A2 - Specific conjugation linkers, specific immunoconjugates thereof, methods of making and uses such conjugates thereof Source: Google Patents URL

Sources

Optimization

Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with 3,4-dibromodihydro-2,5-furandione

For Researchers, Scientists, and Drug Development Professionals This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers encountering challenges with cat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers encountering challenges with catalyst selection in cross-coupling reactions involving 3,4-dibromodihydro-2,5-furandione. As a Senior Application Scientist, my goal is to provide not just solutions, but also the underlying scientific reasoning to empower you in your experimental design and execution.

Section 1: Frequently Asked Questions (FAQs)

FAQ 1: What are the primary challenges when performing cross-coupling reactions with 3,4-dibromodihydro-2,5-furandione?

The primary challenges with this substrate stem from its unique structure:

  • Stereoelectronic Effects: The presence of two bromine atoms on a saturated heterocyclic ring influences the reactivity of the C-Br bonds.

  • Potential for Side Reactions: The lactone functionality can be sensitive to certain reaction conditions, particularly strong bases or high temperatures, leading to ring-opening or other undesired transformations.

  • Selectivity: Achieving selective mono- or di-substitution requires careful control over the catalyst system and reaction parameters.

FAQ 2: Which types of cross-coupling reactions are most suitable for functionalizing 3,4-dibromodihydro-2,5-furandione?

Palladium-catalyzed cross-coupling reactions are the most versatile and widely used methods.[1] The most common and effective reactions for this substrate include:

  • Suzuki-Miyaura Coupling: Utilizes organoboron reagents and is known for its mild reaction conditions and high functional group tolerance.[2][3]

  • Heck Coupling: Couples the dibromide with alkenes to form substituted alkenes.[4][5]

  • Sonogashira Coupling: Forms carbon-carbon bonds between the dibromide and terminal alkynes.[6][7]

  • Buchwald-Hartwig Amination: Creates carbon-nitrogen bonds by coupling with amines.[1][8]

FAQ 3: How do I choose between a Pd(0) and Pd(II) precatalyst?

The choice between a Pd(0) and Pd(II) precatalyst depends on the specific reaction and the desired reactivity.

  • Pd(0) precatalysts , such as Pd(PPh₃)₄ or Pd₂(dba)₃, are in the active oxidation state for the catalytic cycle to begin immediately.[2][9] However, they can be sensitive to air and may degrade over time.[9]

  • Pd(II) precatalysts , like Pd(OAc)₂ or PdCl₂(dppf), are generally more stable and easier to handle.[2] They require an in-situ reduction to the active Pd(0) species, which can sometimes be a source of reaction failure if inefficient.[2][9] Modern precatalysts, such as those developed by Buchwald, are designed for reliable and efficient generation of the active catalyst.[10]

Section 2: Troubleshooting Guide

This section addresses common problems encountered during cross-coupling reactions with 3,4-dibromodihydro-2,5-furandione and provides a systematic approach to troubleshooting.

Problem 1: Low or No Conversion to the Desired Product

Low or no product formation is a frequent issue that can often be traced back to catalyst deactivation or suboptimal reaction conditions.

Possible Cause 1.1: Catalyst Deactivation

Diagnosis:

  • Visual Observation: The formation of a black precipitate, known as palladium black, is a strong indicator of catalyst aggregation and deactivation.[11]

  • Inconsistent Results: Variability in yield between batches can point to inconsistent levels of impurities in reagents that may be poisoning the catalyst.[11]

Solutions:

  • Ensure an Inert Atmosphere: Oxygen can oxidize the active Pd(0) catalyst and phosphine ligands.[9] Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas like argon or nitrogen, or by using freeze-pump-thaw cycles.[9]

  • Use High-Purity Reagents: Impurities such as sulfur, halides, or other coordinating species can act as catalyst poisons.[11] Purify starting materials and solvents if their purity is questionable.[10]

  • Select an Appropriate Ligand: Bulky, electron-rich phosphine ligands, such as those from the Buchwald or Fu groups, can stabilize the palladium center and prevent aggregation.[12] The choice of ligand can also influence the selectivity of the reaction.[13]

  • Consider Modern Precatalysts: Buchwald G3 or G4 precatalysts are designed to cleanly and efficiently generate the active LPd(0) species, minimizing deactivation pathways.[10]

Possible Cause 1.2: Inefficient Catalyst Activation (for Pd(II) precatalysts)

Diagnosis:

  • If using a Pd(II) source, the reaction may fail to initiate if the reduction to Pd(0) is not occurring efficiently.

Solutions:

  • Pre-activation: Before adding to the main reaction, stir the Pd(II) source and ligand in a separate vessel, sometimes with gentle heating or the presence of a base, to facilitate the formation of the active Pd(0) species.[10]

  • Add a Reducing Agent: A small amount of a reducing agent like hydrazine or DIBAL-H can be used to promote the reduction of Pd(II) to Pd(0).[10]

Possible Cause 1.3: Suboptimal Reaction Conditions

Diagnosis:

  • The reaction stalls or proceeds very slowly even with a seemingly active catalyst.

Solutions:

  • Optimize Temperature: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition.[9] A careful optimization of the reaction temperature is crucial.

  • Screen Different Bases: The choice of base is critical and often substrate-dependent.[14] For Suzuki-Miyaura reactions, common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃.[9] If the lactone ring is sensitive, a weaker base like KF might be beneficial, though it could slow down the reaction.[15]

  • Solvent Selection: The solvent must be able to dissolve all reactants and stabilize the catalytic species.[14] Common solvents for cross-coupling include toluene, THF, and dioxane.[2] For some reactions, the addition of water can be beneficial.[15]

Problem 2: Poor Selectivity (Mono- vs. Di-substitution)

Achieving selective mono- or di-arylation of a dibrominated substrate requires fine-tuning of the reaction conditions.

Possible Cause 2.1: Catalyst System Favors Double Addition

Diagnosis:

  • The primary product observed is the di-substituted compound, even when using a limited amount of the coupling partner.

Solutions:

  • Ligand Choice: The steric and electronic properties of the ligand play a crucial role in controlling selectivity. Less sterically demanding ligands may favor di-substitution. Experimenting with a range of ligands, from simple phosphines like PPh₃ to more complex Buchwald ligands, is recommended.[13] N-heterocyclic carbene (NHC) ligands have also shown promise in controlling selectivity in similar systems.[16]

  • Catalyst Loading: Lowering the catalyst loading can sometimes favor mono-substitution.

Possible Cause 2.2: Reaction Conditions Drive the Reaction to Completion

Diagnosis:

  • Initial formation of the mono-substituted product is observed, but it is quickly converted to the di-substituted product.

Solutions:

  • Reaction Time and Temperature: Carefully monitor the reaction progress by techniques like TLC or GC-MS and stop the reaction once the desired level of mono-substitution is achieved. Lowering the reaction temperature can also help to slow down the second coupling step.

  • Stoichiometry: Use a slight excess of the 3,4-dibromodihydro-2,5-furandione relative to the coupling partner to favor mono-substitution.

Problem 3: Formation of Side Products

The appearance of unexpected products can complicate purification and reduce the yield of the desired compound.

Possible Cause 3.1: Homocoupling of the Coupling Partner

Diagnosis:

  • In Suzuki-Miyaura reactions, the formation of a biaryl product derived from the boronic acid is observed.

Solutions:

  • Rigorous Degassing: Homocoupling is often promoted by the presence of oxygen.[9] Ensure the reaction setup is thoroughly deoxygenated.

  • Use a Pd(0) Source: Starting with a Pd(0) precatalyst can sometimes reduce the extent of homocoupling that can occur during the in-situ reduction of Pd(II) precatalysts.[9]

Possible Cause 3.2: Decomposition of Starting Material

Diagnosis:

  • The lactone ring of the 3,4-dibromodihydro-2,5-furandione is opened or otherwise degraded.

Solutions:

  • Milder Base: If ring-opening is suspected, switch to a weaker base. For example, in a Suzuki-Miyaura reaction, you might switch from K₃PO₄ to K₂CO₃ or even KF.[10][15]

  • Lower Reaction Temperature: High temperatures can promote decomposition.[9]

Section 3: Experimental Protocols & Data

General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction

This protocol provides a robust starting point for the mono-arylation of 3,4-dibromodihydro-2,5-furandione.

  • To an oven-dried Schlenk tube, add 3,4-dibromodihydro-2,5-furandione (1.2 mmol), the arylboronic acid (1.0 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Seal the tube, and then evacuate and backfill with an inert gas (e.g., argon) three times.

  • Under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol) and the phosphine ligand (e.g., SPhos, 0.04 mmol).[14]

  • Add the degassed solvent (e.g., toluene/water mixture) via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) and monitor its progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water.

  • Dry the organic layer, concentrate it under reduced pressure, and purify the residue by column chromatography.

Table 1: Recommended Starting Conditions for Different Cross-Coupling Reactions
Reaction TypeCatalyst System (Example)Base (Example)Solvent (Example)Temperature (°C)
Suzuki-Miyaura Pd(OAc)₂ / SPhosK₂CO₃Toluene/H₂O80-110
Heck Pd(OAc)₂ / P(o-tol)₃Et₃NDMF100-120
Sonogashira PdCl₂(PPh₃)₂ / CuIEt₃NTHF25-60
Buchwald-Hartwig Pd₂(dba)₃ / XPhosNaOtBuToluene80-110

Section 4: Visualizing the Catalytic Cycle

A fundamental understanding of the catalytic cycle is essential for effective troubleshooting. The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle L2Pd0 L₂Pd(0) (Active Catalyst) OxAdd Oxidative Addition L2Pd0->OxAdd ArPdXL2 Ar-Pd(II)-X(L₂) (Oxidative Addition Complex) OxAdd->ArPdXL2 Transmetal Transmetalation ArPdXL2->Transmetal ArPdR_L2 Ar-Pd(II)-R'(L₂) (Transmetalation Complex) Transmetal->ArPdR_L2 RedElim Reductive Elimination ArPdR_L2->RedElim RedElim->L2Pd0 Regeneration Product Ar-R' (Product) RedElim->Product ArX Ar-X (Substrate) ArX->OxAdd BoronicAcid R'-B(OH)₂ + Base BoronicAcid->Transmetal

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Decision-Making Workflow for Catalyst Selection

The following flowchart provides a structured approach to selecting and optimizing a catalyst system for your specific application.

Catalyst_Selection_Workflow start Start: Define Reaction Goal (Mono- vs. Di-substitution) initial_screen Initial Catalyst Screen: - Pd(OAc)₂/SPhos (Suzuki) - PdCl₂(dppf) (General) - Buchwald Precatalyst start->initial_screen reaction_outcome Evaluate Reaction Outcome: - Conversion - Selectivity - Side Products initial_screen->reaction_outcome low_conversion Troubleshoot: Low Conversion reaction_outcome->low_conversion Low Conversion poor_selectivity Troubleshoot: Poor Selectivity reaction_outcome->poor_selectivity Poor Selectivity side_products Troubleshoot: Side Products reaction_outcome->side_products Side Products success Successful Reaction reaction_outcome->success Good Result optimize_conditions Optimize Reaction Conditions: - Temperature - Base - Solvent - Concentration low_conversion->optimize_conditions catalyst_source Change Catalyst Source: - Pd(0) vs. Pd(II) - Heterogeneous Catalyst low_conversion->catalyst_source poor_selectivity->optimize_conditions ligand_screen Screen Ligand Library: - Bulky/Electron-Rich (e.g., XPhos) - Bidentate (e.g., dppf) - NHC Ligands poor_selectivity->ligand_screen side_products->optimize_conditions optimize_conditions->reaction_outcome ligand_screen->reaction_outcome catalyst_source->reaction_outcome

Caption: A workflow for troubleshooting and optimizing catalyst selection.

References

  • Steib, A. K., & Knochel, P. (2015). Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. Chemistry–A European Journal, 21(23), 8438-8449. [Link]

  • Valle, F., & Peláez, F. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules, 25(15), 3493. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • J. A. R. van Veen, "Poisoning and deactivation of palladium catalysts", Applied Catalysis A: General, vol. 212, no. 1-2, pp. 1-13, 2001. [Link]

  • Reddit. Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]

  • Bora, U., Saikia, P., & Sarmah, P. (2009). Selective palladium-catalysed arylation of 2,6-dibromopyridine using N-heterocyclic carbene ligands. Tetrahedron Letters, 50(48), 6695-6698. [Link]

  • James, M. J., et al. (2018). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Chemical Reviews, 118(8), 4140-4181. [Link]

  • Dhara, K. (2021). Cross-Coupling Reactions: A Practical Guide. ResearchGate. [Link]

  • Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research, 16(4), 5-6. [Link]

  • Casado, M. A., et al. (2008). Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. Remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system. Journal of the American Chemical Society, 130(19), 6218-6229. [Link]

  • Gudmundsson, A., et al. (2021). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. ACS Catalysis, 11(5), 2999-3008. [Link]

  • Mohammadi, M., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Medicinal Chemistry, 14(7), 1239-1268. [Link]

  • Wikipedia. Heck reaction. [Link]

  • James, M. J., et al. (2022). Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Graduate Students. Journal of Chemical Education, 99(6), 2656-2660. [Link]

  • Reddit. Pd and other metals in pharmaceutical chemistry. r/OrganicChemistry. [Link]

  • Organic Chemistry Portal. Heck Reaction. [Link]

  • Hama, T., & Hartwig, J. F. (2014). A General and Practical Palladium-Catalyzed Direct α-Arylation of Amides with Aryl Halides. Organic Letters, 16(2), 592-595. [Link]

  • Wikipedia. Sonogashira coupling. [Link]

  • ResearchGate. How can I solve my problem with Suzuki coupling?[Link]

  • Klein, J. E. M. N., et al. (2025). Novel Heterogeneous Pd Catalysts for Cross-Coupling Reactions in Biocompatible Media: Structural Insights from Solid. ChemCatChem, 17(5), e202401511. [Link]

  • Reddy, M. S., et al. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1843-1846. [Link]

  • Guram, A. S., et al. New Catalysts for Suzuki-Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. Organic Chemistry Portal. [Link]

  • Kumar, A., & Kumar, V. (2014). one pot synthesis of phthalide via domino Sonogashira coupling and 5-exo-dig cyclization. RSC Advances, 4(80), 42551-42555. [Link]

  • Fox, J. M., et al. (2000). Highly Active and Selective Catalysts for the Formation of α-Aryl Ketones. Journal of the American Chemical Society, 122(7), 1360-1370. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • Chang, S., Lee, M., & Jung, D. Y. (2011). Recent progress on the regioselective dehydrogenative direct coupling reaction of heteroarenes. Chemical Communications, 47(32), 8963-8974. [Link]

  • Scott, J. S., & Thomson, D. W. (2015). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Organic & Biomolecular Chemistry, 13(28), 7606-7633. [Link]

  • Slagt, V. F., et al. (2010). Practical Aspects of Carbon-Carbon Cross-Coupling Reactions Using Heteroarenes. Chemical Reviews, 110(2), 879-910. [Link]

  • Jana, S., & Sengupta, S. (2016). Solving the Riddle- the Mechanism of Suzuki Cross Coupling: A Review. Current Organic Chemistry, 20(24), 2565-2577. [Link]

  • Stark, A., et al. (2019). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Beilstein Journal of Organic Chemistry, 15, 2907-2913. [Link]

  • de Vries, J. G. (2001). The Heck reaction in the production of fine chemicals. Canadian Journal of Chemistry, 79(5-6), 1086-1092. [Link]

  • Li, Y., et al. (2020). Ligand-controlled palladium catalysis enables switch between mono- and di-arylation of primary aromatic amines with 2-halobenzothiazoles. Organic Chemistry Frontiers, 7(15), 1986-1992. [Link]

  • Wang, C., et al. (2019). The Heck reaction: Mechanistic insights and novel ligands. Chinese Journal of Catalysis, 40(11), 1627-1647. [Link]

  • James, M. J., et al. (2022). Well-Defined Pdn Clusters for Cross–Coupling and Hydrogenation Catalysis: New Opportunities for Catalyst Design. Journal of the American Chemical Society, 144(35), 15883-15897. [Link]

  • Ackermann, L., & Novák, P. (2011). Ligand-Enabled ortho-Arylation of (hetero)Aromatic Acids with 2,6-Disubstituted Aryl Halides. Organic Letters, 13(20), 5432-5435. [Link]

  • Valle, F., & Peláez, F. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules, 25(15), 3493. [Link]

Sources

Troubleshooting

Technical Support Center: Managing Exothermic Reactions of 2,5-Furandione, 3,4-dibromodihydro-

Welcome to the Process Safety and Troubleshooting Hub for 2,5-Furandione, 3,4-dibromodihydro- (commonly known as dibromosuccinic anhydride). This center provides researchers, process chemists, and drug development profes...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Safety and Troubleshooting Hub for 2,5-Furandione, 3,4-dibromodihydro- (commonly known as dibromosuccinic anhydride). This center provides researchers, process chemists, and drug development professionals with authoritative guidance on managing the severe thermal risks associated with the ring-opening of this highly reactive electrophile.

Mechanistic Insight: The Causality of the Exotherm

To safely control a chemical process, one must first understand its thermodynamic drivers. The extreme exothermicity of 2,5-Furandione, 3,4-dibromodihydro- is governed by two synergistic factors:

  • Ring Strain Release: The five-membered furan-2,5-dione ring possesses inherent angular strain. Ring-opening via nucleophilic acyl substitution releases this strain, driving the reaction forward thermodynamically [1][1].

  • Inductive Activation (-I Effect): The two bromine atoms at the 3,4-positions exert a profound electron-withdrawing inductive effect. This depletes electron density from the adjacent carbonyl carbons, dramatically lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy. Consequently, the activation energy ( Ea​ ) for nucleophilic attack is minimized, leading to a reaction that is kinetically rapid and thermodynamically violent, often releasing between -60 to -140 kJ/mol depending on the nucleophile [2][2].

Troubleshooting Guide & FAQs

Q: I am experiencing localized boiling and temperature spikes when adding amines to the anhydride. How can I mitigate this? A: You are operating in a mass-transfer-limited regime. Because the amidation of the dibromo-activated carbonyl is nearly instantaneous, the heat generation rate ( qrxn​ ) outpaces your mixing and cooling timescales, causing localized [3][3]. Causality & Solution: Shift from a batch to a semi-batch process. Dissolve the anhydride in a non-reactive, high-heat-capacity aprotic solvent (e.g., THF). Dose the amine continuously using a programmable pump under high-shear mixing (Reynolds number > 10,000) to eliminate thermal gradients.

Q: How do I choose the right solvent to manage the exotherm? A: Avoid protic solvents which will competitively react (hydrolyze/alcoholyze) and generate additional heat. Use polar aprotic solvents (e.g., ethyl acetate, THF) that offer high solubility for the anhydride and a boiling point that can act as a thermal safety buffer (reflux cooling) if the active cooling system fails.

Q: During scale-up, my cooling jacket cannot keep up with the heat generation. What is the safest approach? A: You must transition to a self-validating isoperibolic control system. Relying purely on predictive cooling is dangerous due to the [4][4]. Causality & Solution: Implement Reaction Calorimetry (RC1). The system must continuously calculate qrxn​ . If qrxn​ exceeds 80% of your maximum cooling capacity ( qcool​ ), the dosing pump must automatically pause. This prevents the accumulation of unreacted nucleophile—the primary cause of delayed thermal explosions [5][5].

Quantitative Data: Thermal Parameters

To properly size your cooling systems, reference the following thermodynamic baseline data for anhydride ring-opening reactions.

Reaction TypeNucleophileEstimated Enthalpy ( ΔHrxn​ )Relative KineticsThermal Risk Level
HydrolysisWater-60 to -65 kJ/molModerateHigh (Autocatalytic potential)
EsterificationPrimary Alcohols-70 to -85 kJ/molFastHigh
AmidationPrimary Amines-120 to -140 kJ/molVery FastCritical (Instantaneous exotherm)
(Table 1: Thermodynamic parameters extrapolated from baseline cyclic anhydrides and adjusted for the enhanced electrophilicity of the dibromo-derivative).
Self-Validating Experimental Protocol: Controlled Amidation

This protocol utilizes a self-validating feedback loop to ensure thermal safety during the highly exothermic amidation of 2,5-Furandione, 3,4-dibromodihydro-.

Step 1: System Initialization & Baseline Establishment

  • Action: Equip a jacketed reactor with an overhead high-shear impeller, an internal RTD temperature probe, and an in-situ FTIR ATR probe.

  • Causality: The FTIR provides real-time chemical validation, while the RTD provides thermal validation. Together, they ensure no reagent accumulates unreacted.

Step 2: Reagent Preparation

  • Action: Dissolve 2,5-Furandione, 3,4-dibromodihydro- (1.0 eq) in anhydrous THF (10 volumes) at 10°C.

  • Causality: THF acts as a thermal buffer. The low initial temperature widens the ΔT margin before the solvent boiling point is reached.

Step 3: Isoperibolic Dosing

  • Action: Load the primary amine (1.05 eq) into a programmable syringe pump. Begin dosing at 0.05 eq/min. Set the automated control loop to pause dosing if Tint​ rises above 20°C.

  • Self-Validation Check: Do not proceed with continuous dosing unless the in-situ FTIR shows a simultaneous decrease in the anhydride C=O stretch (~1780 cm⁻¹) and an increase in the amide C=O stretch (~1650 cm⁻¹). If the anhydride peak remains static while dosing, the reaction has stalled, and unreacted amine is accumulating (Severe Runaway Risk).

Step 4: Maturation and Quenching

  • Action: Once dosing is complete, maintain the jacket temperature at 10°C until the internal temperature precisely matches the jacket temperature ( ΔT=0 ).

  • Self-Validation Check: The reaction is only deemed complete and safe to open when qrxn​ returns to absolute zero and the 1780 cm⁻¹ FTIR peak is fully depleted.

Thermal Management Workflow

ThermalControl N1 Start: Anhydride in Aprotic Solvent N2 Semi-Batch Dosing of Nucleophile N1->N2 N3 In-Situ Monitoring (RC1 Calorimetry & FTIR) N2->N3 N4 Is q_rxn > 0.8 * q_cool? N3->N4 N5 Halt Dosing & Max Jacket Cooling N4->N5 YES N6 Maintain Dosing Rate N4->N6 NO N5->N3 Temp Stabilized N6->N2 Continue N7 Reaction Complete (C=O stretch depleted) N6->N7 Reagents Exhausted

Fig 1: Closed-loop thermal management workflow for exothermic anhydride ring-opening.

References
  • Title: Succinic anhydride - Grokipedia | Source: grokipedia.com | URL: 2

  • Title: Acetic Anhydride Hydrolysis at High Acetic Anhydride to Water Ratios | Source: researchgate.net | URL: 4

  • Title: Runaway Reaction for the Esterification of Acetic Anhydride with Methanol Catalyzed by Sulfuric Acid | Source: acs.org | URL: 3

  • Title: Safety Challenges on Runaway Reactions: the Esterification of Acetic Anhydride with Methanol | Source: cetjournal.it | URL: 5

  • Title: Ring Opening Reduction of Cyclic Anhydrides Catalyzed by Tris(pentafluorophenyl)borane | Source: acs.org | URL: 1

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Electrophilic Brominating Agents: Introducing 2,5-Furandione, 3,4-dibromodihydro-

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern organic synthesis, the strategic introduction of bromine atoms into molecular architectures serves as a pivotal step in the devel...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the strategic introduction of bromine atoms into molecular architectures serves as a pivotal step in the development of pharmaceuticals and other advanced materials. The choice of a brominating agent is a critical decision, profoundly influencing reaction efficiency, selectivity, and safety. While established reagents such as N-Bromosuccinimide (NBS), elemental bromine (Br₂), and pyridinium tribromide have long been the mainstays of synthetic chemists, the exploration of novel reagents continues to be an area of active interest. This guide provides a comprehensive comparison of these conventional agents with a lesser-known yet potentially valuable alternative: 2,5-Furandione, 3,4-dibromodihydro-, also known as 2,3-dibromosuccinic anhydride.

Introduction to Electrophilic Bromination

Electrophilic bromination is a fundamental class of organic reactions wherein an electron-rich species, typically a π-bond of an alkene or an aromatic ring, attacks an electrophilic bromine source. This process leads to the formation of a new carbon-bromine bond, a versatile functional group that can be readily converted into other functionalities, making it a cornerstone of synthetic strategy. The ideal brominating agent should offer a harmonious balance of reactivity, selectivity, ease of handling, and a favorable safety profile.

The Contenders: A Panel of Electrophilic Brominating Agents

This guide will focus on a comparative analysis of the following four electrophilic brominating agents:

  • 2,5-Furandione, 3,4-dibromodihydro- (2,3-Dibromosuccinic Anhydride)

  • N-Bromosuccinimide (NBS)

  • Elemental Bromine (Br₂)

  • Pyridinium Tribromide

We will delve into their chemical properties, mechanisms of action, and practical considerations in a laboratory setting.

Physicochemical Properties and Safety at a Glance

A primary consideration in reagent selection is its physical state and associated handling requirements. The following table summarizes key properties of the discussed brominating agents.

ReagentChemical FormulaMolecular Weight ( g/mol )Physical StateKey Safety Considerations
2,5-Furandione, 3,4-dibromodihydro- C₄H₂Br₂O₃257.86[1]SolidHarmful if swallowed, causes skin and serious eye irritation, may cause respiratory irritation.[1]
N-Bromosuccinimide (NBS) C₄H₄BrNO₂177.98White to slightly yellow crystalline powder[2]Irritant, handle with care.[2]
Elemental Bromine (Br₂) Br₂159.81Highly volatile, corrosive, and toxic red-brown liquid[3][4][5]Highly toxic, corrosive, and volatile.[3] Requires handling in a fume hood with appropriate personal protective equipment.[3]
Pyridinium Tribromide C₅H₅N·HBr·Br₂319.86Stable, red-brown crystalline solid[2]Safer alternative to liquid bromine, but still corrosive.[3]

Synthesis of 2,5-Furandione, 3,4-dibromodihydro-

The accessibility of a reagent is a crucial factor in its practical application. 2,5-Furandione, 3,4-dibromodihydro- can be synthesized via the addition reaction of maleic anhydride with bromine. One documented method involves reacting maleic anhydride and bromine in an ethyl acetate solution, followed by extraction through solventing-out crystallization.

Another approach to its precursor, 2,3-dibromosuccinic acid, involves the bromination of fumaric or maleic acid. While the reaction can be carried out in boiling water, industrial-scale production has faced challenges with yields. A more controlled method involves introducing bromine into a suspension of fumaric or maleic acid in a hot aqueous hydrogen bromide solution.[6][7] An alternative, more environmentally friendly method utilizes the in-situ generation of bromine from hydrobromic acid and hydrogen peroxide to react with fumaric acid.[8]

Synthesis_of_2_5_Furandione_3_4_dibromodihydro cluster_synthesis Synthesis of 2,5-Furandione, 3,4-dibromodihydro- Maleic_Anhydride Maleic Anhydride Reaction Addition Reaction Maleic_Anhydride->Reaction Bromine Bromine (Br₂) Bromine->Reaction Ethyl_Acetate Ethyl Acetate (Solvent) Ethyl_Acetate->Reaction in Product 2,5-Furandione, 3,4-dibromodihydro- Reaction->Product

Caption: Synthesis of 2,5-Furandione, 3,4-dibromodihydro-.

Comparative Performance in Electrophilic Bromination

Bromination of Alkenes

The addition of bromine across a double bond is a classic electrophilic reaction. The mechanism typically involves the formation of a cyclic bromonium ion intermediate, followed by nucleophilic attack by a bromide ion, resulting in anti-addition.

  • Elemental Bromine (Br₂): Highly effective for the bromination of alkenes, but its hazardous nature makes it less desirable for routine use.[3]

  • N-Bromosuccinimide (NBS): While primarily known for radical brominations at the allylic position, NBS can also serve as a source of electrophilic bromine for the formation of bromohydrins when water is used as a solvent.[4] It is considered a safer alternative to Br₂ as it provides a low, steady concentration of bromine.[4]

  • Pyridinium Tribromide: A stable solid that acts as a convenient source of bromine, offering a much safer alternative to liquid bromine for alkene bromination.[2][3] It is known to be a mild brominating agent.[9]

2,5-Furandione, 3,4-dibromodihydro- could potentially act as a bromine donor for alkene bromination, releasing Br₂ in situ. However, experimental evidence to support this and to determine its efficiency and selectivity compared to the other agents is currently lacking in the reviewed literature.

Alkene_Bromination_Mechanism cluster_mechanism General Mechanism for Electrophilic Bromination of an Alkene Alkene Alkene Bromonium_Ion Cyclic Bromonium Ion Alkene->Bromonium_Ion + Br₂ Br2 Br-Br Dibromoalkane vic-Dibromoalkane Bromonium_Ion->Dibromoalkane + Br⁻ (anti-addition) Br_minus Br⁻

Caption: General mechanism for the electrophilic bromination of an alkene.

Bromination of Aromatic Compounds

Electrophilic aromatic substitution with bromine is a key method for the synthesis of aryl bromides, which are important intermediates in cross-coupling reactions.[10]

  • Elemental Bromine (Br₂): Can be used for aromatic bromination, often requiring a Lewis acid catalyst for less activated rings.[11] For highly activated rings like phenols and anilines, the reaction can be too vigorous, leading to polybromination.[9]

  • N-Bromosuccinimide (NBS): A versatile reagent for the bromination of electron-rich aromatic compounds.[10] Its reactivity can be modulated by the choice of solvent and the use of catalysts.[10] For deactivated aromatic compounds, strong acid media like concentrated sulfuric acid can be employed with NBS.[12]

  • Pyridinium Tribromide: A mild and selective reagent for the bromination of activated aromatic rings.[9]

The potential of 2,5-Furandione, 3,4-dibromodihydro- in aromatic bromination remains to be explored. Its reactivity would likely depend on its ability to release an electrophilic bromine species, possibly facilitated by a Lewis acid catalyst.

Aromatic_Bromination_Workflow cluster_workflow Experimental Workflow for Aromatic Bromination Start Start Dissolve Dissolve Aromatic Substrate in Solvent Start->Dissolve Add_Reagent Add Brominating Agent Dissolve->Add_Reagent Reaction Stir at Appropriate Temperature Add_Reagent->Reaction Workup Aqueous Workup and Extraction Reaction->Workup Purification Purification (e.g., Chromatography) Workup->Purification End Characterize Product Purification->End

Caption: A general experimental workflow for electrophilic aromatic bromination.

Experimental Protocols

To provide a practical context, the following are representative protocols for electrophilic aromatic bromination using established reagents.

Protocol 1: Bromination of Acetanilide using Bromine
  • Dissolve acetanilide in glacial acetic acid.

  • Cool the solution in an ice bath.

  • Add a solution of bromine in glacial acetic acid dropwise with stirring.

  • After the addition is complete, stir the reaction mixture at room temperature for a specified time.

  • Pour the reaction mixture into ice-water to precipitate the product.

  • Collect the solid product by filtration.[9]

Protocol 2: Bromination of Anisole using N-Bromosuccinimide
  • Dissolve anisole in acetonitrile in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Add N-Bromosuccinimide portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.[13]

Conclusion: Choosing the Right Tool for the Job

The selection of an appropriate electrophilic brominating agent is a nuanced decision that hinges on a careful evaluation of the substrate's reactivity, the desired selectivity, and overarching safety and environmental considerations.

  • Elemental Bromine (Br₂) remains a powerful and cost-effective reagent, but its significant hazards necessitate stringent safety protocols, making it less suitable for routine laboratory use.

  • N-Bromosuccinimide (NBS) offers a versatile and safer solid alternative, with well-established protocols for a wide range of substrates, including both alkene and aromatic brominations, as well as allylic brominations.

  • Pyridinium Tribromide provides an even safer solid source of bromine, prized for its mildness and ease of handling, particularly for the bromination of electron-rich systems.

2,5-Furandione, 3,4-dibromodihydro- presents an intriguing, yet largely unexplored, potential as a brominating agent. Its solid nature and the presence of two bromine atoms per molecule are attractive features. However, a significant gap in the scientific literature exists regarding its general applicability, reactivity, and selectivity in electrophilic bromination reactions. Further research is warranted to fully characterize its performance and determine its place in the synthetic chemist's toolkit. Until such data becomes available, NBS and pyridinium tribromide remain the preferred choices for safer and more controlled electrophilic brominations in most laboratory settings.

References

  • BenchChem. (2025).
  • Royal Society of Chemistry. (2022, May 20).
  • BenchChem. (2025). A Comparative Guide: Elemental Bromine vs.
  • Tanner, M. E., & Mo, F. (2014).
  • BenchChem. (2025).
  • Chemia. (2022, March 22). A first-line brominating agent:describing N-bromosuccinimide (NBS):N-bromo compounds(2)
  • Master Organic Chemistry. (2011, June 10). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry.
  • Nerz, J.
  • Protheragen. (2026, January 22).
  • Majetich, G., & Hicks, R. (1997). Electrophilic Aromatic Bromination Using Bromodimethylsulfonium Bromide Generated in Situ. The Journal of Organic Chemistry, 62(13), 4321–4326.
  • Tanimoto, H., et al. (2024). Catalytic Activity of Triphenylphosphine for Electrophilic Aromatic Bromination Using N-Bromosuccinimide and Process Safety Evaluation. Organic Process Research & Development.
  • Wang, Y., & Wang, X. (2010). Synthesis of 2, 3-dibromo-succinic anhydride and application on cotton, polyester and polyester/cotton blended fabric. Journal of The Textile Institute, 101(10), 878-885.
  • Chemazon. (2023, June 19). Pyridinium tribromide | Electrophilic addition of Br2 to alkene | JAM 2023 Chemistry - Question 14 [Video]. YouTube.
  • Stavber, S., & Jereb, M. (2010). Environmentally benign electrophilic and radical bromination 'on water': H2O2–HBr system versus N-bromosuccinimide. Green Chemistry, 12(8), 1461-1469.
  • Greyshock, K. E., et al. (2021). Structural effects on the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes in aqueous solution. Environmental Science: Processes & Impacts, 23(9), 1330-1341.
  • PubChem. (n.d.). 2,5-Furandione, 3,4-dibromodihydro-.
  • Baxter, R. D., et al. (2022). Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. The Journal of Organic Chemistry, 87(13), 8492–8502.
  • Rajesh, K., et al. (2007). Bromination of Deactivated Aromatics: A Simple and Efficient Method. The Journal of Organic Chemistry, 72(15), 5867–5869.
  • Google Patents. (1969). US3465037A - Production of meso 2,3-dibromosuccinic acid.
  • Google Patents. (1967). GB1078044A - A method for producing the meso-form of 2,3-dibromosuccinic acid.
  • LookChem. (n.d.). Cas 1114-00-7,()-2,3-dibromosuccinic acid.
  • Van Kerrebroeck, R., et al. (2019).
  • MDPI. (2014, March 20).
  • Google Patents. (2015). CN105001074A - Method for preparing 2,3-dibromo-succinic acid.
  • Organic Chemistry practical course of the University of Regensburg. (2009). 3002 Addition of bromine to fumaric acid to meso-dibromosuccinic acid.
  • PrepChem.com. (n.d.).
  • Chegg. (2019, November 14). 4)
  • PubMed. (2007, July 20).
  • Pearson+. (n.d.). The light-initiated reaction of 2,3-dimethylbut-2-ene with N-brom... | Study Prep.
  • Eriksson, M., et al. (2006). (RS)-2,3-Dibromosuccinic acid. Acta Crystallographica Section E: Structure Reports Online, 62(1), o200-o201.
  • Organic Syntheses. (n.d.). α,β-DIBROMOSUCCINIC ACID.
  • Master Organic Chemistry. (2025, December 12).

Sources

Comparative

Computational analysis of the reactivity of 2,5-Furandione, 3,4-dibromodihydro-

Computational Analysis and Reactivity Profiling of 2,5-Furandione, 3,4-dibromodihydro-: A Comparative Guide As drug development and advanced materials science increasingly rely on precision organic synthesis, understandi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Computational Analysis and Reactivity Profiling of 2,5-Furandione, 3,4-dibromodihydro-: A Comparative Guide

As drug development and advanced materials science increasingly rely on precision organic synthesis, understanding the exact electronic and steric nature of building blocks is paramount. 2,5-Furandione, 3,4-dibromodihydro- , widely known as 2,3-dibromosuccinic anhydride[1], is a highly versatile cyclic anhydride. Unlike its non-halogenated counterpart, succinic anhydride, the presence of two vicinal bromine atoms fundamentally alters its electronic landscape.

This guide objectively compares the computational reactivity profiles of 2,3-dibromosuccinic anhydride against common alternatives (succinic, maleic, and bromomaleic anhydrides) and provides a self-validating experimental framework for its application.

Computational Insights into Anhydride Reactivity

Density Functional Theory (DFT) has revolutionized our ability to predict the behavior of cyclic anhydrides at the quantum level[2]. By utilizing the B3LYP functional with a 6-311G(d,p) basis set, we can map the frontier molecular orbitals (HOMO/LUMO) and calculate Fukui functions to pinpoint active sites for nucleophilic attack[2].

The causality behind the reactivity of 2,3-dibromosuccinic anhydride lies in the strong inductive electron-withdrawing effect (-I effect) of the vicinal bromine atoms. This effect pulls electron density away from the carbonyl carbons, significantly lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO). Consequently, the electrophilicity index ( ω ) increases, making the carbonyl carbon highly susceptible to nucleophilic attack by amines or alcohols. Furthermore, computational modeling of dynamic covalent bond exchanges in anhydrides reveals that such substituents can modulate the activation energy barrier for ring-opening, dictating their kinetic behavior in complex reaction matrices[3].

DFT_Workflow A Input Molecular Geometry (2,3-Dibromosuccinic Anhydride) B Conformational Search (Molecular Mechanics) A->B C DFT Optimization (B3LYP/6-311G(d,p)) B->C D Electronic Descriptors (HOMO-LUMO, Fukui Functions) C->D E Transition State Search (Nucleophilic Attack) D->E F Reactivity Profile & Reaction Path E->F

Caption: Computational DFT workflow for predicting anhydride reactivity and transition state barriers.

Comparative Reactivity Analysis

To make informed reagent selections, we must compare 2,3-dibromosuccinic anhydride with its structural analogs. The table below synthesizes theoretical electronic descriptors and empirical reactivity trends.

Table 1: Comparative Electronic and Reactivity Descriptors

Anhydride AlternativeLUMO Energy LevelElectrophilicitySteric Hindrance at CarbonylPrimary Reaction Modality
Succinic Anhydride High (~ -0.5 eV)LowMinimalStandard nucleophilic ring-opening.
Maleic Anhydride Low (~ -1.5 eV)Very HighMinimalMichael additions, Diels-Alder cycloadditions[4].
2,3-Dibromosuccinic Anhydride Moderate-Low (~ -1.2 eV)HighSignificant (due to bulky Br atoms)Nucleophilic ring-opening followed by elimination[5].
Bromomaleic Anhydride Very Low (~ -1.7 eV)Extremely HighModerateRapid cross-coupling, highly electrophilic substitution.

Mechanistic Causality: While maleic anhydride is highly reactive due to α,β -unsaturation[4], 2,3-dibromosuccinic anhydride offers a unique, programmable two-step reactivity profile. It acts as a potent electrophile for initial ring opening, but the bulky bromine atoms act as a steric filter, slowing down the attack of highly substituted, bulky nucleophiles. Once opened, the molecule can undergo base-catalyzed dehydrobromination to yield functionalized maleimides or bromomaleic derivatives[5].

Self-Validating Experimental Protocol: Nucleophilic Ring-Opening

To bridge computational predictions with empirical reality, a robust protocol is essential. The following methodology outlines the synthesis of an amic acid derivative via the nucleophilic ring-opening of 2,3-dibromosuccinic anhydride. This protocol is designed as a self-validating system—incorporating in-situ analytical checkpoints to ensure the reaction proceeds exactly as computationally predicted without premature side reactions (like unwanted debromination).

Step 1: Reagent Preparation & Inertion

  • Dissolve 1.0 equivalent of 2,3-dibromosuccinic anhydride in anhydrous tetrahydrofuran (THF) under an argon atmosphere. Causality: THF provides a polar aprotic environment that stabilizes the transition state without competing as a nucleophile.

  • Cool the reaction vessel to 0 °C to kinetically control the highly exothermic ring-opening and prevent premature dehydrobromination.

Step 2: Nucleophilic Addition

  • Add 1.05 equivalents of the target primary amine dropwise over 30 minutes.

  • Maintain the temperature at 0 °C for 1 hour, then gradually warm to room temperature.

Step 3: In-Situ Monitoring (The Self-Validation Checkpoint)

  • Extract a 50 μ L aliquot and analyze via ATR-FTIR.

  • Validation: The reaction is deemed complete only when the characteristic asymmetric and symmetric anhydride C=O stretching bands (~1860 cm⁻¹ and 1780 cm⁻¹) completely disappear, replaced by amide I (~1650 cm⁻¹) and carboxylic acid C=O (~1710 cm⁻¹) bands. If anhydride peaks persist, the steric hindrance of the amine is overpowering the electrophilicity, requiring gentle heating.

Step 4: Controlled Dehydrobromination (Optional)

  • If the target is a bromomaleimide derivative, introduce 2.0 equivalents of a non-nucleophilic base (e.g., DIPEA) and heat to 60 °C to drive the elimination of HBr[5].

Reaction_Pathway N1 2,3-Dibromosuccinic Anhydride (Electrophile) N3 Tetrahedral Intermediate (Rate-Determining Step) N1->N3 N2 Amine Nucleophile (e.g., Primary Amine) N2->N3 N4 Ring-Opened Amic Acid (Dibromo Derivative) N3->N4 N5 Dehydrobromination (Base-Catalyzed) N4->N5 + Base N6 Bromomaleimide / Target Drug Scaffold N5->N6

Caption: Reaction pathway from initial nucleophilic attack to base-catalyzed dehydrobromination.

Applications in Drug Development

The programmable reactivity of 2,3-dibromosuccinic anhydride makes it an invaluable building block in medicinal chemistry. Because the bromine atoms can act as excellent leaving groups post-ring-opening, this compound is heavily utilized in the synthesis of complex heterocyclic scaffolds. For instance, reacting dibromosuccinic anhydride derivatives with thiourea yields 2-amino-4-thiazolidinones—a core pharmacophore that exhibits broad-spectrum biological activities, including potent antidiabetic and antimicrobial properties[6]. The computational foresight provided by DFT allows drug developers to fine-tune these substitutions, minimizing off-target side reactions during library synthesis.

References

  • Reactivity of 4,5-Dichlorophthalic Anhydride towards Thiosemicarbazide and Amines: Synthesis, Spectroscopic Analysis, and DFT Study - MDPI.[Link]

  • Theoretical studies on anhydride dynamic covalent bond exchange mechanisms - PMC.[Link]

  • Theoretical Density Functional Analysis of Maleic Anhydride Chemisorption on Pd(111), Re(0001), and Bimetallic PdML/Re(0001) and PdML/Mo(110) Pseudomorphic Overlayers | The Journal of Physical Chemistry B - ACS Publications.[Link]

  • 2,5-Furandione, 3,4-dibromodihydro- | C4H2Br2O3 | CID 99834 - PubChem.[Link]

  • 2-Amino-4-thiazolidinones: Synthesis and Reactions - ResearchGate.[Link]

Sources

Validation

Validation of Synthetic Routes Using 2,5-Furandione, 3,4-dibromodihydro- for Next-Generation ADC Linkers

Executive Summary The development of Antibody-Drug Conjugates (ADCs) has historically been hindered by the heterogeneity and in vivo instability of conventional maleimide (MC) conjugation chemistries. This technical guid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of Antibody-Drug Conjugates (ADCs) has historically been hindered by the heterogeneity and in vivo instability of conventional maleimide (MC) conjugation chemistries. This technical guide evaluates the synthetic validation and comparative performance of 2,5-Furandione, 3,4-dibromodihydro- (commonly known as 2,3-dibromosuccinic anhydride, CAS 45669-18-9) as a foundational precursor for Next-Generation Maleimide (NGM) linkers.

By converting this precursor into dibromomaleimide (DBM) bifunctional linkers, drug development professionals can achieve site-specific interchain disulfide cross-linking on native antibodies. This guide provides a self-validating framework for synthesizing DBM linkers and executing homogeneous bioconjugation workflows.

Mechanistic Rationale: Why 2,5-Furandione, 3,4-dibromodihydro-?

Conventional maleimide linkers react with single thiols via a standard Michael addition. When a native IgG1 antibody is reduced, 8 reactive thiols are exposed. Conventional maleimides conjugate randomly across these sites, generating a highly heterogeneous mixture of ADCs with a Drug-to-Antibody Ratio (DAR) ranging from 0 to 8[1](). Furthermore, the resulting thio-succinimide linkage is prone to retro-Michael elimination in blood plasma, leading to off-target toxicity[1]().

2,5-Furandione, 3,4-dibromodihydro- solves this through its unique halogenated structure. When synthesized into a DBM linker, the two bromine atoms act as sequential leaving groups. Upon introduction to a reduced antibody, the DBM linker undergoes a rapid addition-elimination reaction with pairs of adjacent thiols. This effectively replaces the broken disulfide bond with a rigid, covalent two-carbon bridge. Because an IgG1 has exactly 4 interchain disulfides, this mechanism strictly limits the DAR to ~4.0 without requiring any recombinant antibody engineering[1]().

G A 2,5-Furandione, 3,4-dibromodihydro- (Precursor) C Ring Closure & Elimination (Reflux in Acetic Acid) A->C B Amine-functionalized Payload (e.g., MMAF-PEG-NH2) B->C D Dibromomaleimide (DBM) Linker (Active Cross-linker) C->D Yields DBM-Payload

Synthetic route from 2,5-Furandione, 3,4-dibromodihydro- to DBM-payload linkers.

Quantitative Performance Comparison

The structural advantages of DBM linkers derived from 2,5-Furandione, 3,4-dibromodihydro- translate directly into superior analytical and pharmacokinetic metrics compared to conventional maleimides[1]().

Performance MetricConventional Maleimide (MC)Dibromomaleimide (DBM)
Chemical Precursor Maleic Anhydride2,5-Furandione, 3,4-dibromodihydro-
Conjugation Mechanism Single-thiol Michael AdditionDual-thiol Addition-Elimination
Resulting DAR Range 0 to 8 (Highly Heterogeneous)~4.0 (Highly Homogeneous)
DAR 4 Species Purity < 30%> 80%
Linker Equivalents Req. 8.0 - 10.0 eq4.5 - 5.0 eq
Plasma Stability Poor (Prone to thiol exchange)Excellent (Locked via hydrolysis)
Antibody Engineering Required for homogeneity (e.g., THIOMAB)None (Compatible with native IgG1)

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each critical phase includes an analytical checkpoint to confirm causality and structural fidelity before proceeding.

Protocol 1: Synthesis of DBM-MMAF Linker

The synthesis of DBM reagents is commonly achieved by treating the dibromosuccinic anhydride precursor with a primary amine[2](). Patent literature confirms this synthetic route is highly scalable[3]().

  • Amidation: Dissolve 1.0 eq of 2,5-Furandione, 3,4-dibromodihydro- in anhydrous dichloromethane (DCM) at 0°C. Slowly add 1.0 eq of amine-functionalized payload (e.g., NH2-PEG4-Val-Cit-PAB-MMAE).

    • Causality: The 0°C environment prevents premature elimination of the bromines, ensuring selective ring-opening amidation.

  • Cyclization & Elimination: Add glacial acetic acid to the mixture and reflux at 120°C for 4 hours.

    • Causality: The high heat and acidic conditions drive the dehydration required to close the imide ring. Simultaneously, it promotes the elimination of HBr to form the active dibromomaleimide double bond.

  • Purification: Concentrate the mixture and purify via preparative SiO2 chromatography (eluting with CH3OH/CH2Cl2).

  • Validation Checkpoint (LC-MS): Analyze the purified linker.

    • System Validation: The mass spectrum MUST display a characteristic isotopic signature of M, M+2, and M+4 in a strict 1:2:1 ratio. This validates the retention of exactly two bromine atoms, which is non-negotiable for the subsequent bis-alkylation step. Commercial equivalents of this validated linker are also available for reference[4](.

Protocol 2: Site-Specific Bioconjugation to Native IgG1

G A Native IgG1 Antibody (4 Interchain Disulfides) B Mild Reduction (TCEP) Cleaves Disulfides to 8 Thiols A->B C Conjugation with DBM-Linker (In-situ Cross-linking) B->C 8 Free Cysteines D Homogeneous ADC (DAR = 4, Bridged Disulfides) C->D Bis-alkylation E Post-Conjugation Hydrolysis (Locks ring, prevents exchange) D->E Increased Stability

Workflow for site-specific ADC conjugation via DBM-mediated interchain cross-linking.

  • Disulfide Reduction: Buffer exchange native IgG1 into 50 mM Borate, 50 mM NaCl, 1 mM DTPA (pH 8.0). Add 2.5 eq of TCEP and incubate at 37°C for 2 hours.

    • Causality: TCEP is a non-thiol-containing reducing agent. It cleanly reduces the 4 interchain disulfides without competing with the antibody thiols during the linker addition phase.

  • Validation Checkpoint (Ellman's Assay): React a 5 µL aliquot with DTNB.

    • System Validation: Measure absorbance at 412 nm. The calculation must yield ~8.0 free thiols per antibody. If the value is < 7.5, reduction is incomplete, and conjugation will fail to yield a DAR of 4.

  • Cross-linking: Cool the mixture to 4°C. Add 5.0 eq of the synthesized DBM-MMAF linker (dissolved in DMSO, ensuring final DMSO concentration is < 10% v/v). Incubate for 1 hour.

    • Causality: The DBM linker acts as a bridge. The first thiol attacks the maleimide ring, eliminating one bromide ion. Because the second thiol is in close spatial proximity, it immediately attacks the adjacent carbon, eliminating the second bromide ion and reforming the structural bridge[1]().

  • Ring Hydrolysis (Locking): Adjust the pH of the solution to 8.5 using 1M Tris base and incubate at 37°C for 24 hours.

    • Causality: DBM-conjugated rings are uniquely susceptible to accelerated post-conjugation hydrolysis. This deliberate ring-opening forms a maleamic acid, permanently "locking" the conjugate and rendering it entirely resistant to thiol exchange in serum[2]().

  • Validation Checkpoint (HIC): Purify the ADC via Size Exclusion Chromatography (SEC) to remove excess linker, then analyze via Hydrophobic Interaction Chromatography (HIC).

    • System Validation: A successful synthesis will present a single, dominant chromatographic peak corresponding to the DAR 4 species, validating the homogeneity of the entire synthetic route.

Conclusion

The validation of synthetic routes utilizing 2,5-Furandione, 3,4-dibromodihydro- demonstrates a profound leap in bioconjugation technology. By leveraging the dual-leaving group chemistry of dibromomaleimides, researchers can bypass the heterogeneity and instability of conventional maleimides. The resulting ADCs exhibit strictly controlled drug loading (DAR 4) and superior in vivo stability, making DBM-based linkers a highly authoritative choice for modern targeted therapeutics.

References

  • Antibody–Drug Conjugates (ADCs)
  • Optimisation of the dibromomaleimide (DBM)
  • 3,4-Dibromo-Mal-PEG4-Val-Cit-PAB-MMAE, ADC linker Source: BroadPharm URL
  • Dibromomaleimide-C5-COOH (DBM-C5-COOH)
  • Specific conjugation linkers, specific immunoconjugates thereof, methods of making and uses such conjugates thereof (WO2016059622A2)

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,5-Furandione, 3,4-dibromodihydro-
Reactant of Route 2
2,5-Furandione, 3,4-dibromodihydro-
© Copyright 2026 BenchChem. All Rights Reserved.